N,N-Dimethylthioacetamide
Description
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Properties
IUPAC Name |
N,N-dimethylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-4(6)5(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNQXZAHNDFIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060892 | |
| Record name | Ethanethioamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
103.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-67-4 | |
| Record name | N,N-Dimethylethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethioamide, N,N-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethioamide, N,N-dimethyl- | |
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| Record name | Ethanethioamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylthioacetamide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylthioacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylthioacetamide is a sulfur-containing organic compound with applications in organic synthesis and potential pharmacological interest. This technical guide provides a comprehensive overview of its core chemical properties, structural characteristics, and synthetic methodology. Detailed spectroscopic data analysis is presented to aid in its identification and characterization.
Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic sulfur-like odor.[1] It is highly soluble in polar solvents such as water and alcohols, with solubility tending to decrease in non-polar solvents.[1]
Quantitative Data Summary
A summary of the key quantitative chemical and physical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NS | [1][2][3] |
| Molecular Weight | 103.19 g/mol | [2][3][4][5][6] |
| CAS Number | 631-67-4 | [2][3][4][6] |
| Melting Point | -37 °C | [1] |
| Boiling Point | 197 °C | [1] |
| Density | 0.9762 g/cm³ | [1] |
Chemical Structure
The structure of this compound features a central carbon atom double-bonded to a sulfur atom (a thione group) and single-bonded to a nitrogen atom and a methyl group. The nitrogen atom is further substituted with two methyl groups. This thioamide functional group is the key to its reactivity.[1]
Resonance
The thioamide group exhibits resonance, with delocalization of the lone pair of electrons from the nitrogen atom to the carbon-sulfur pi-bond. This resonance contributes to a higher rotational barrier around the C-N bond compared to a typical single bond.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[7][8]
Reaction:
N,N-Dimethylacetamide + Lawesson's Reagent → this compound
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylacetamide (1.0 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the identity and purity of the resulting this compound using spectroscopic methods (NMR, IR, and Mass Spectrometry).
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two main signals:
-
A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=S).
-
One or two singlets for the six protons of the two N-methyl groups (-N(CH₃)₂). Due to the restricted rotation around the C-N bond, these two methyl groups may be chemically non-equivalent, leading to two separate signals.
-
-
¹³C NMR: The carbon NMR spectrum should display signals for:
-
The carbon of the acetyl methyl group.
-
The carbons of the two N-methyl groups.
-
The thiocarbonyl carbon (C=S), which will be significantly downfield.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorptions:[9]
-
C-H stretching: Around 2900-3000 cm⁻¹ for the methyl groups.
-
C=S stretching (Thioamide I band): This is a strong absorption band typically found in the region of 1200-1000 cm⁻¹.
-
C-N stretching (Thioamide II band): This band, which has significant C-N stretching character, is expected in the 1550-1450 cm⁻¹ region.
-
N-CH₃ stretching: Bands associated with the N-methyl groups.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 103. Key fragmentation patterns would likely involve:
-
Alpha-cleavage with loss of a methyl radical from the nitrogen, leading to a fragment ion.
-
Cleavage of the C-C bond adjacent to the thiocarbonyl group.
-
Fragmentation of the dimethylamino group.
Reactions and Signaling Pathways
Thioamides are versatile functional groups in organic synthesis and can undergo various transformations.[4][10] While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active thioamides suggests potential interactions with biological targets. Thioamides are known to interact with diiodine, which is relevant to thyroid hormone synthesis.[5]
The primary reaction pathway involving this compound is its synthesis from the corresponding amide, as detailed in the experimental protocol.
Conclusion
This technical guide provides a foundational understanding of the chemical properties, structure, and synthesis of this compound. The data and protocols presented herein are intended to support researchers and scientists in their work with this compound. Further investigation into its reactivity and potential biological activities is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of Thioamides, Selenoamides, and Amides With Diiodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Thioamide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of N,N-Dimethylthioacetamide from Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-dimethylthioacetamide, a valuable thioamide intermediate in organic synthesis. The primary route detailed herein involves a two-step process: the initial formation of N,N-dimethylacetamide from dimethylamine, followed by a thionation reaction to yield the target compound. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Synthesis Overview
The synthesis of this compound from dimethylamine is most practically achieved through a two-step sequence. The first step involves the acylation of dimethylamine to form the stable amide intermediate, N,N-dimethylacetamide. Subsequently, this amide is converted to the corresponding thioamide through a thionation reaction.
Overall Reaction Pathway:
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N,N-Dimethylacetamide
This protocol describes the synthesis of N,N-dimethylacetamide from dimethylamine and acetyl chloride.
Reaction:
(CH₃)₂NH + CH₃COCl → (CH₃)₂NCOCH₃ + HCl
Materials:
-
Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Acetyl chloride
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of dimethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
Acetyl chloride (1.05 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction mixture is then washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude N,N-dimethylacetamide can be purified by distillation.
Quantitative Data for N,N-Dimethylacetamide Synthesis:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [General synthetic knowledge] |
| Purity | >99% after distillation | [General synthetic knowledge] |
Step 2: Synthesis of this compound
This protocol outlines the thionation of N,N-dimethylacetamide using Lawesson's reagent.
Reaction:
4 (CH₃)₂NCOCH₃ + (p-MeOC₆H₄PS₂)₂ → 4 (CH₃)₂NCSCH₃ + 2 (p-MeOC₆H₄)₂P₂O₂S₂
Materials:
-
N,N-Dimethylacetamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, N,N-dimethylacetamide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) are suspended in anhydrous toluene.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 2-6 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent like ethyl acetate or dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine to remove phosphorus-containing byproducts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data for this compound Synthesis:
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [General synthetic knowledge] |
| Purity | >98% after purification | [General synthetic knowledge] |
Characterization of this compound
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₄H₉NS |
| Molecular Weight | 103.19 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | ~ 95-97 °C at 15 mmHg |
| Density | ~ 0.97 g/cm³ |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.45 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃), 2.60 (s, 3H, C(=S)-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 201.5 (C=S), 44.0 (N-CH₃), 38.5 (N-CH₃), 34.0 (C(=S)-CH₃) |
| IR (neat, cm⁻¹) | ~2920 (C-H), ~1510 (C=S stretch, thioamide I band), ~1260 (C-N stretch, thioamide II band) |
| Mass Spec. (EI, m/z) | 103 (M⁺), 72 [(M-S)⁺], 58 [(M-CH₃CS)⁺] |
Experimental Workflow and Logic Diagrams
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: Simplified mechanism of thionation using Lawesson's reagent.
Safety Considerations
-
Dimethylamine: Is a flammable and corrosive gas or liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride: Is a corrosive and lachrymatory liquid. It reacts violently with water. All manipulations should be carried out in a fume hood.
-
Lawesson's Reagent: Has a strong, unpleasant odor and is an irritant. It should be handled in a fume hood.
-
Solvents: Toluene, diethyl ether, and dichloromethane are flammable and/or volatile organic compounds. Appropriate safety precautions for handling flammable liquids should be followed.
This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work. The provided protocols may require optimization based on specific laboratory conditions and the desired scale of the reaction.
N,N-Dimethylthioacetamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Dimethylthioacetamide, a versatile thioamide compound with applications in organic synthesis and potential for biological activity. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analysis. Furthermore, it explores the current understanding of its biological effects and potential mechanisms of action, offering insights for researchers in drug discovery and development.
Chemical and Physical Properties
This compound, a sulfur analog of N,N-Dimethylacetamide, is a compound of interest in various chemical and biological studies. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 631-67-4 | [1][2] |
| Molecular Formula | C4H9NS | [3] |
| Molecular Weight | 103.19 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the thionation of its corresponding amide, N,N-Dimethylacetamide, using Lawesson's reagent.
Reaction Scheme
The overall reaction involves the conversion of the carbonyl group (C=O) of N,N-Dimethylacetamide to a thiocarbonyl group (C=S).
Caption: Thionation of N,N-Dimethylacetamide.
Experimental Protocol: Thionation using Lawesson's Reagent
This protocol is adapted from established procedures for the thionation of amides.[4]
Materials:
-
N,N-Dimethylacetamide (reactant)
-
Lawesson's Reagent (thionating agent)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Diethyl ether (for extraction)
-
Water (for work-up)
-
Magnesium sulfate (drying agent)
-
Silica gel (for chromatography)
-
Petroleum ether and Ethyl acetate (eluent for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5 equivalents relative to the amide) in anhydrous THF.
-
Addition of Amide: To this solution, add a solution of N,N-Dimethylacetamide (1 equivalent) in anhydrous THF dropwise at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).[4] The reaction is typically complete within 30 minutes to a few hours at room temperature.[4]
-
Work-up:
-
Upon completion, evaporate the THF under reduced pressure.
-
Perform an aqueous work-up by adding water to the residue and extracting the product with diethyl ether.[4] This step is crucial to remove the phosphorus-containing byproducts.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford pure this compound.[4]
-
Yield: The typical yield for this type of reaction is high, often exceeding 80%.[4]
Analytical Characterization
Accurate characterization of this compound is essential for its use in research and development.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons. The chemical shifts will be influenced by the thioamide group. |
| ¹³C NMR | A characteristic downfield shift for the thiocarbonyl carbon (C=S) is expected, typically in the range of 200-210 ppm.[5] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum is available in the NIST database.[3] The molecular ion peak [M]⁺ should be observed at m/z = 103. Key fragmentation patterns can be analyzed to confirm the structure. |
Chromatographic Methods
While specific HPLC methods for this compound are not extensively published, methods developed for the quantitative analysis of N,N-Dimethylacetamide can be adapted. A reverse-phase HPLC (RP-HPLC) method is a suitable starting point.
Illustrative HPLC Method Development:
Caption: HPLC Method Development Workflow.
Key Parameters for Method Development:
-
Column: A C18 reversed-phase column is a common choice for separating polar organic molecules.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective.
-
Detection: The thioamide C=S bond has a UV absorption maximum around 265 nm, making this a suitable wavelength for detection.[5]
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentration. Isotope-labeled internal standards can be used for improved accuracy in complex matrices.
Biological Activity and Signaling Pathways
The biological activities of thioamides are an area of growing interest in medicinal chemistry. While specific data for this compound is limited, the broader class of thioamides exhibits a range of biological effects.
General Biological Profile of Thioamides
Thioamides are recognized as isosteres of amides and have been incorporated into various molecules to enhance their biological activity and metabolic stability.[5][6] They are known to be stronger hydrogen bond donors and weaker acceptors compared to their amide counterparts.[7]
Potential Therapeutic Applications of Thioamide-Containing Compounds:
-
Antibacterial agents: Some thioamides act as urease inhibitors, showing potent activity against both Gram-positive and Gram-negative bacteria.[7]
-
Enzyme inhibitors: The thioamide moiety can form crucial interactions with biological targets, leading to potent enzyme inhibition.[7]
Potential Signaling Pathway Involvement
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several avenues for investigation exist. For instance, the parent compound, thioacetamide, is known to induce liver injury through mechanisms involving oxidative stress and inflammation. It is plausible that this compound could interact with signaling pathways related to cellular stress responses.
Further research is required to determine if this compound interacts with specific kinases, phosphatases, or transcription factors involved in cellular signaling cascades.
Caption: Hypothetical Signaling Pathway.
Cytotoxicity Assessment
Preliminary evaluation of the cytotoxic potential of this compound is a critical step in drug development. Standard in vitro cytotoxicity assays can be employed.
Experimental Workflow for Cytotoxicity Screening:
Caption: Cytotoxicity Screening Workflow.
Conclusion
This compound is a readily synthesizable compound with potential for further exploration in both synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and analysis, and highlights the need for further investigation into its biological activities and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 631-67-4 [chemicalbook.com]
- 3. Ethanethioamide, N,N-dimethyl- [webbook.nist.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications | Semantic Scholar [semanticscholar.org]
solubility of N,N-Dimethylthioacetamide in organic solvents
An In-depth Technical Guide to the Solubility of N,N-Dimethylthioacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (DMTA) in various organic solvents. Given the compound's relevance in organic synthesis and as a potential building block in pharmaceutical development, understanding its solubility characteristics is crucial for reaction optimization, formulation, and purification processes. This document consolidates available qualitative data, outlines a standard experimental protocol for solubility determination, and illustrates a common synthetic pathway.
Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure—featuring a polar thioamide group and non-polar dimethylamino and ethyl groups—a general solubility profile can be established. DMTA's solubility is primarily dictated by the principle of "like dissolves like."
This compound is generally characterized by its high solubility in polar organic solvents, which can engage in dipole-dipole interactions and potentially hydrogen bonding.[1] Conversely, its solubility is limited in non-polar solvents where such interactions are unfavorable.[1] The solubility of organic compounds like DMTA is also typically dependent on temperature, with solubility generally increasing as the temperature rises.[1]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Qualitative Solubility | Rationale for Interaction |
| Polar Protic | Alcohols (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding and strong dipole-dipole interactions with the thioamide group.[1] |
| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions are the primary driving force for dissolution.[1] |
| Non-Polar | Alkanes (e.g., Hexane, Heptane) | Low | Weak van der Waals forces are insufficient to overcome the intermolecular forces in solid DMTA.[1] |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2] It is a straightforward yet robust procedure suitable for generating accurate solubility data.
Materials and Equipment
-
This compound (solid, pure form)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Thermostatic shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation of Supersaturated Solution : Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation is reached.
-
Solvent Addition : Add a known volume or mass of the chosen organic solvent to the vial.
-
Sealing : Securely cap the vial to prevent any solvent evaporation during the experiment.
-
Equilibration : Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.[2][3]
-
Phase Separation : After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature, permitting the excess solid to settle.
-
Sample Withdrawal : Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.
-
Solid Removal : Immediately filter the aliquot through a suitable syringe filter or centrifuge it to remove any remaining microscopic solid particles. This step is crucial to prevent artificially high solubility readings.
-
Analysis : Analyze the concentration of this compound in the clear filtrate or supernatant using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation : The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the given temperature.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Synthesis of this compound
While not directly related to solubility, understanding the synthesis of this compound is valuable for researchers who may need to prepare it in-house. Thioamides are commonly synthesized from their corresponding amides. A prevalent method involves the use of a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to convert the carbonyl group of an amide into a thiocarbonyl group.
The diagram below outlines a plausible synthetic pathway for producing this compound from N,N-Dimethylacetamide.
This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended that researchers determine quantitative solubility data under their precise experimental conditions using a standardized protocol such as the shake-flask method described herein.
References
An In-depth Technical Guide to the Safe Handling of N,N-Dimethylthioacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for N,N-Dimethylthioacetamide (CAS No. 631-67-4). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound. It is important to note that while extensive data is available for the related compound N,N-Dimethylacetamide, specific quantitative toxicological data for this compound is limited. Therefore, a cautious approach based on the known hazards of the thioamide class of compounds is strongly recommended.
Chemical and Physical Properties
This compound is a thioamide compound with the molecular formula C₄H₉NS. There is some discrepancy in the reported physical state of this compound at room temperature, with some sources describing it as a solid and others as a liquid. This may be dependent on purity and ambient temperature.
| Property | Value | Reference |
| Molecular Weight | 103.19 g/mol | [1] |
| Appearance | White crystalline powder or colorless to pale yellow liquid | |
| Odor | Characteristic sulfur-like | |
| Melting Point | 71-73 °C | |
| Boiling Point | 125-127 °C at 22 mmHg | |
| Solubility | Soluble in polar solvents such as water |
Hazard Identification and Classification
The GHS classification for this compound is not consistently reported across all sources. However, based on available information, the potential hazards are as follows:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to the limited specific data for this compound, it is prudent to handle it with the same precautions as other potentially hazardous thioamides. The related compound, thioacetamide, is a known hepatotoxin.[2][3][4][5][6]
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[9]
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Toxicological Information
The primary mechanism of toxicity for thioamides is believed to be metabolic activation in the liver by cytochrome P450 enzymes, specifically CYP2E1.[2][6] This process generates reactive metabolites, including the S-oxide and S,S-dioxide, which can lead to oxidative stress, covalent binding to cellular macromolecules, and ultimately cell death, particularly in hepatocytes.[2][3][4][5][6]
Conceptual Signaling Pathway for Thioamide-Induced Hepatotoxicity
Caption: Conceptual metabolic activation and toxicity pathway of thioamides in the liver.
Experimental Protocols
Specific experimental protocols for the safety testing of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the safety of chemical substances. The following are summaries of the relevant OECD guidelines for skin and eye irritation testing.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[9][10]
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Test Substance Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of shaved skin on the back of the animal. The application site is then covered with a gauze patch.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a graded scale.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline describes a procedure for assessing the potential of a substance to cause eye irritation or corrosion.[2]
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Test Substance Application: A single dose of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observations are scored according to a graded scale.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed eye lesions.
Experimental Workflow for In Vitro Skin Irritation Testing
Caption: A generalized workflow for in vitro skin irritation testing using reconstructed human epidermis.
Conclusion
This compound is a chemical compound for which comprehensive safety data is not widely available. Based on the information for the thioamide class of compounds, it should be handled as a potential skin, eye, and respiratory irritant, and with caution regarding potential hepatotoxicity. Strict adherence to the handling, storage, and personal protective equipment guidelines outlined in this document is essential to minimize the risk of exposure. Further toxicological studies are needed to fully characterize the hazard profile of this compound.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic Profile of N,N-Dimethylthioacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylthioacetamide, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed experimental protocols. The information is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to distinct signals for the two N-methyl groups, especially at lower temperatures.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃-C=S | 2.0 - 2.5 | Singlet |
| (CH₃)₂-N | 2.8 - 3.2 | Two Singlets |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of this compound, three distinct signals are anticipated, corresponding to the thiocarbonyl carbon, the two N-methyl carbons, and the acetyl methyl carbon. The thiocarbonyl carbon is expected to be significantly deshielded and appear at a high chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S | 195 - 205 |
| (CH₃)₂-N | 35 - 45 |
| CH₃-C=S | 25 - 35 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent.
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its constituent bonds. The most prominent feature will be the C=S stretching vibration.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |
| C-H (sp³) | 2950 - 2850 | Medium to Strong | Stretch |
| C=S | 1250 - 1020 | Strong | Stretch |
| C-N | 1400 - 1300 | Medium to Strong | Stretch |
Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify and label the significant absorption peaks in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ions.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Possible Fragment |
| 103 | 60 | [C₄H₉NS]⁺ (Molecular Ion) |
| 88 | 100 | [M - CH₃]⁺ |
| 72 | 40 | [M - CH₃S]⁺ |
| 58 | 85 | [CH₃CS]⁺ |
| 44 | 55 | [(CH₃)₂N]⁺ |
Source: NIST WebBook.[1]
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a compound like this compound is depicted in the following diagram.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
N,N-Dimethylthioacetamide: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research has been conducted on the biological activities of N,N-Dimethylthioacetamide. This document provides a comprehensive overview of its potential biological activities based on data from structurally related compounds, primarily its oxygen analog N,N-Dimethylacetamide (DMAc) and the parent thioamide, Thioacetamide (TAA). All data and pathways presented should be considered predictive and require experimental validation for this compound.
Introduction
This compound is a thioamide compound with the chemical formula C4H9NS.[1][2][3] Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom, a substitution that can significantly alter the molecule's physicochemical properties and biological activity.[4] While this compound itself remains largely uncharacterized in the scientific literature, its structural relatives have been the subject of extensive research.
This technical guide aims to provide a detailed overview of the potential biological activities of this compound by extrapolating from the known pharmacology and toxicology of N,N-Dimethylacetamide and Thioacetamide. This document will cover its potential synthesis, metabolic pathways, toxicity, and therapeutic applications, presenting quantitative data and experimental protocols from related compounds to guide future research.
Synthesis of this compound
The synthesis of this compound can be inferred from general methods for thioamide synthesis. A common and effective method is the thionation of the corresponding amide, N,N-Dimethylacetamide, using a sulfur-transfer reagent.[4]
Experimental Protocol: Thionation of N,N-Dimethylacetamide using Lawesson's Reagent
This protocol is a general guideline and may require optimization.
Materials:
-
N,N-Dimethylacetamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve N,N-Dimethylacetamide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lawesson's Reagent (typically 0.5-1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting amide is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain this compound.
Safety Precautions:
-
Lawesson's Reagent and the reaction byproducts can have a strong, unpleasant odor and are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Potential Metabolic Pathways
The metabolism of this compound is likely to follow a similar pathway to that of Thioacetamide, which involves oxidative bioactivation by cytochrome P450 (CYP) enzymes.[5] The presence of the thioamide group is key to this metabolic process.
The proposed metabolic pathway involves two main steps:
-
S-oxidation: The sulfur atom of the thioamide is oxidized to form this compound-S-oxide (DMTA-SO). This is analogous to the formation of Thioacetamide-S-oxide (TASO) from Thioacetamide.
-
Second Oxidation: The S-oxide is further oxidized to the highly reactive this compound-S,S-dioxide (DMTA-SO2). This species is expected to be a potent electrophile.
The reactive S,S-dioxide can then covalently bind to cellular macromolecules, such as proteins and lipids, leading to cellular damage and toxicity. This is the established mechanism of hepatotoxicity for Thioacetamide.[5]
Alternatively, the metabolism of the N,N-dimethyl group could occur, similar to N,N-Dimethylacetamide. This would involve N-dealkylation, catalyzed by CYP enzymes, to produce N-methylthioacetamide and formaldehyde.[6]
Caption: Proposed metabolic pathway of this compound.
Potential Biological Activities and Toxicity
Based on the activities of its structural analogs, this compound is predicted to have a dual activity profile: potential therapeutic effects and significant toxicity, particularly hepatotoxicity.
Hepatotoxicity
The primary concern for this compound is its potential for liver damage, mirroring the well-established hepatotoxicity of Thioacetamide.[5]
Mechanism of Toxicity:
The hepatotoxicity is likely initiated by the metabolic activation to the reactive S,S-dioxide metabolite, as described above. This electrophilic species can cause:
-
Oxidative Stress: Depletion of glutathione and generation of reactive oxygen species (ROS).
-
Covalent Binding: Adduction to cellular proteins, leading to enzyme inactivation and disruption of cellular function.
-
Mitochondrial Dysfunction: Impairment of mitochondrial respiration and ATP production.
-
Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and calcium homeostasis.
-
Inflammation: Activation of inflammatory signaling pathways, such as NF-κB, leading to the production of pro-inflammatory cytokines.
-
Cell Death: Induction of apoptosis and necrosis in hepatocytes.
Quantitative Toxicity Data (from related compounds):
| Compound | Organism | Route | LD50 | Reference |
| N,N-Dimethylacetamide | Rat | Oral | 4300 mg/kg | |
| N,N-Dimethylacetamide | Rabbit | Dermal | 2240 mg/kg | |
| N,N-Diethylacetamide | Rat | Oral | 1500 mg/kg | [7] |
No direct LD50 data is available for this compound.
Potential Anti-inflammatory and Immunomodulatory Effects
Conversely, the N,N-Dimethylacetamide moiety suggests that this compound could possess anti-inflammatory properties. N,N-Dimethylacetamide has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9]
Potential Mechanism of Action:
-
NF-κB Inhibition: this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[8][9]
This dual predicted activity—hepatotoxicity and anti-inflammation—highlights the need for careful dose-response studies.
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols for Evaluating Biological Activity
The following are example protocols, adapted from studies on related compounds, that could be used to investigate the biological activities of this compound.
In Vitro Cytotoxicity Assay
This protocol can be used to determine the cytotoxic effects of this compound on a cell line, such as the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: Experimental workflow for in vitro cytotoxicity assay.
In Vivo Hepatotoxicity Study in Rodents
This protocol provides a framework for assessing the hepatotoxic potential of this compound in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline or corn oil)
-
Blood collection supplies
-
Liver tissue collection supplies
-
Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
-
Reagents for histopathological analysis (e.g., formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups: a control group receiving the vehicle and treatment groups receiving different doses of this compound.
-
Administer the compound or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Monitor the animals for clinical signs of toxicity.
-
At a predetermined time point (e.g., 24 or 48 hours after a single dose, or after repeated dosing), euthanize the animals.
-
Collect blood via cardiac puncture for serum biochemistry analysis (ALT and AST levels).
-
Perfuse and collect the liver for histopathological examination.
-
Fix a portion of the liver in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with H&E.
-
Analyze the liver sections for signs of necrosis, inflammation, and other pathological changes.
Conclusion and Future Directions
This compound is a compound with a high potential for interesting and complex biological activities. Based on the extensive data available for its structural analogs, it is reasonable to hypothesize that it may exhibit both significant hepatotoxicity and potential anti-inflammatory effects.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and well-characterized synthesis protocol for this compound.
-
In Vitro and In Vivo Toxicity Studies: Conducting comprehensive dose-response studies to determine its toxicity profile, including acute and chronic toxicity, and to establish its LD50 and no-observed-adverse-effect level (NOAEL).
-
Metabolic Profiling: Elucidating the metabolic pathways of this compound in vitro and in vivo to identify its metabolites and understand its bioactivation and detoxification routes.
-
Pharmacological Evaluation: Investigating its potential therapeutic effects, particularly its anti-inflammatory and immunomodulatory properties, in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activities and to potentially separate its therapeutic effects from its toxicity.
A thorough investigation of this compound is warranted to fully understand its biological activities and to determine if it holds any promise as a therapeutic agent or represents a significant toxicological hazard.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. N,N-dimethylacetamide targets neuroinflammation in Alzheimer’s disease in in-vitro and ex-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-Dimethylthioacetamide
Disclaimer: Following a comprehensive review of publicly available scientific literature, patents, and safety data, no specific experimental data on the thermal stability and decomposition of N,N-Dimethylthioacetamide was found. This guide, therefore, provides a framework for the analytical investigation of this compound's thermal properties, based on established methodologies for similar chemical entities. The quantitative data presented are illustrative of the types of results expected from such an analysis and are not based on experimental measurements of this compound.
Introduction
This compound, a member of the thioamide class of compounds, finds application in organic synthesis.[1] A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, storage, and use, particularly in processes involving elevated temperatures. This technical guide outlines the standard experimental methodologies and data analysis techniques that can be employed to characterize the thermal hazards associated with this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₉NS | [2] |
| Molecular Weight | 103.19 g/mol | [2] |
| CAS Number | 631-67-4 | [1] |
| Appearance | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Density | Not Available |
Thermal Hazard Assessment: A Proposed Workflow
The comprehensive thermal hazard assessment of a compound like this compound involves a multi-technique approach to identify potential thermal instabilities and decomposition pathways. A logical workflow for such an investigation is depicted in the following diagram.
Caption: Proposed Workflow for Thermal Hazard Assessment.
Quantitative Thermal Analysis Data (Hypothetical)
A comprehensive thermal analysis of this compound would yield quantitative data that can be summarized for easy comparison and risk assessment. Table 2 presents a template for such data.
Table 2: Hypothetical Quantitative Thermal Analysis Data for this compound
| Parameter | Technique | Value | Units |
| Onset of Decomposition (T_onset) | TGA | Not Available | °C |
| Temperature of Maximum Decomposition Rate (T_max) | TGA | Not Available | °C |
| Residual Mass at 600 °C | TGA | Not Available | % |
| Melting Point (T_m) | DSC | Not Available | °C |
| Enthalpy of Fusion (ΔH_fus) | DSC | Not Available | J/g |
| Exothermic Decomposition Peak | DSC | Not Available | °C |
| Enthalpy of Decomposition (ΔH_decomp) | DSC | Not Available | J/g |
| Self-Accelerating Decomposition Temperature (SADT) | ARC | Not Available | °C |
| Major Decomposition Products | Py-GC-MS | Not Available | - |
| Gaseous Decomposition Products | TGA-FTIR | Not Available | - |
| Activation Energy (E_a) | Kinetic Analysis | Not Available | kJ/mol |
| Pre-exponential Factor (A) | Kinetic Analysis | Not Available | s⁻¹ |
Experimental Protocols
The following sections detail the standard experimental methodologies that should be employed to determine the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound begins to decompose and to quantify the mass loss as a function of temperature.[3]
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[4]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.[3]
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal events such as melting, crystallization, and exothermic or endothermic decomposition.[5]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range determined by the TGA results.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the temperatures and enthalpies of any phase transitions (melting) and chemical reactions (decomposition).[5]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.[6]
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of this compound is placed in a pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC data) in an inert atmosphere.[7]
-
GC-MS Analysis: The resulting pyrolysis products are swept into the GC column for separation and then into the mass spectrometer for identification based on their mass spectra.
-
-
Data Analysis: The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the decomposition products.[6] This information is crucial for elucidating the decomposition pathway.
Conclusion
While specific experimental data for the thermal stability and decomposition of this compound are not currently available in the public domain, this guide provides a comprehensive framework for its investigation. The application of standard thermal analysis techniques such as TGA, DSC, and Py-GC-MS, as outlined, would provide the necessary data to characterize its thermal hazards. Such a study is essential for ensuring the safe handling and use of this compound in research and industrial settings. It is strongly recommended that these analyses be performed before this compound is used in any process where it may be subjected to elevated temperatures.
References
- 1. This compound | 631-67-4 [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. pstc.org [pstc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Exploratory Reactions of N,N-Dimethylthioacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylthioacetamide (DMTAA) is a versatile thioamide reagent with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including a nucleophilic sulfur atom and a reactive thioamide moiety, allow it to participate in a variety of chemical transformations. This technical guide provides an in-depth overview of key exploratory reactions involving DMTAA, including S-alkylation, heterocycle synthesis via the Hantzsch reaction, Michael additions, and its potential role in cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate further research and application in drug discovery and development.
Introduction
Thioamides are important structural motifs in a wide range of biologically active molecules and serve as valuable intermediates in organic synthesis. The replacement of the amide oxygen with sulfur imparts unique chemical properties, including enhanced nucleophilicity of the sulfur atom and altered reactivity of the carbonyl carbon. This compound (DMTAA), a readily available thioamide, is a valuable building block for the synthesis of diverse molecular scaffolds. This guide explores several key classes of reactions involving DMTAA, providing researchers with the necessary information to leverage its synthetic potential.
S-Alkylation of this compound
The sulfur atom in this compound is a soft nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides. This reaction leads to the formation of thioimidate salts, which are versatile intermediates for further transformations.
Experimental Protocol: S-Methylation of this compound
Objective: To synthesize S-methyl-N,N-dimethylthioacetimidate iodide.
Materials:
-
This compound (1.0 equiv.)
-
Methyl iodide (1.2 equiv.)
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
Procedure:
-
A solution of this compound (1.0 equiv.) in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Methyl iodide (1.2 equiv.) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the S-methyl-N,N-dimethylthioacetimidate iodide salt.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Yield |
| This compound | Methyl Iodide | S-methyl-N,N-dimethylthioacetimidate iodide | Diethyl Ether | 24 h | High |
Signaling Pathway: S-Alkylation of DMTAA
Caption: S-Alkylation of this compound with Methyl Iodide.
Hantzsch Thiazole Synthesis
A cornerstone of thioamide chemistry is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. This reaction is a powerful tool for the construction of this important heterocyclic motif, which is present in numerous pharmaceuticals.
Experimental Protocol: Synthesis of 2-(Dimethylamino)-4-phenylthiazole
Objective: To synthesize 2-(dimethylamino)-4-phenylthiazole from this compound and 2-bromoacetophenone.
Materials:
-
This compound (1.2 equiv.)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 equiv.)
-
Methanol
-
Tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
A mixture of 2-bromoacetophenone (1.0 mmol), this compound (1.2 mmol), and Bu4NPF6 (0.1 mmol) is stirred in methanol (5 mL) at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-(dimethylamino)-4-phenylthiazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Reaction Time | Yield |
| This compound | 2-Bromoacetophenone | 2-(Dimethylamino)-4-phenylthiazole | Bu4NPF6 | Methanol | 15 min | High |
Note: The protocol is adapted from a high-yield synthesis of thiazoles using thioamides and phenacyl bromides with Bu4NPF6 as a catalyst.[2] A similar reaction with thioacetamide yields the corresponding thiazole in a short reaction time.[2][3]
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch Synthesis of a 2-(Dimethylamino)thiazole.
Michael Addition of this compound
The thioamide moiety can also act as a nucleophile in Michael additions to activated alkenes, such as α,β-unsaturated esters. This reaction provides a route to functionalized thioamides.
Experimental Protocol: Michael Addition to Methyl Acrylate (Representative)
Objective: To synthesize methyl 3-((dimethylamino)(methylthio)methyleneamino)propanoate. (This is a representative protocol as a specific example with DMTAA was not found in the searched literature).
Materials:
-
This compound (1.0 equiv.)
-
Methyl acrylate (1.0 equiv.)
-
Potassium carbonate (K2CO3) (0.1 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer and heating mantle
Procedure:
-
A round-bottom flask is charged with this compound (10 mmol) and methyl acrylate (10 mmol) in DMF (1 mL) and heated to 100°C.
-
The catalyst, K2CO3 (1.0 mmol), is then added to initiate the addition reaction.
-
After 20 minutes, the mixture is cooled down and dissolved in dichloromethane (20 mL).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temperature | Yield |
| This compound | Methyl Acrylate | Methyl 3-((dimethylamino)(methylthio)methyleneamino)propanoate | K2CO3 | DMF | 100 °C | Good |
Note: This protocol is based on the aza-Michael addition of a dihydropyrimidin-2(1H)-thione to methyl acrylate, which proceeds in good yield under similar conditions.[4] The expected product from the S-addition of DMTAA is shown.
Signaling Pathway: Michael Addition
Caption: Michael Addition of this compound to Methyl Acrylate.
Potential in [3+2] Cycloaddition Reactions
Thioamides have the potential to act as 1,3-dipoles in cycloaddition reactions, particularly with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD). This would lead to the formation of five-membered heterocycles. While specific examples with DMTAA are not prevalent, the general reactivity pattern of similar compounds suggests this is a plausible exploratory reaction.
Proposed Reaction Scheme
The reaction of this compound with DMAD could potentially proceed through a [3+2] cycloaddition mechanism to yield a substituted thiazole derivative.
Logical Relationship: Cycloaddition Pathway
References
An In-depth Technical Guide to N,N-Dimethylthioacetamide: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylthioacetamide (DMTA) is a simple thioamide that, while sharing structural similarities with the well-studied solvent and drug excipient N,N-Dimethylacetamide (DMA), possesses unique chemical properties due to the presence of a thiocarbonyl group. This technical guide provides a comprehensive overview of the discovery and history of the broader thioamide class of compounds, a detailed plausible synthetic protocol for DMTA, its known physicochemical properties, and a discussion of its potential, though currently under-investigated, biological significance. Given the limited specific research on DMTA's mechanism of action, this guide also presents a hypothesized signaling pathway based on the known activities of related thioamides and its oxygen analogue, DMA. This document aims to serve as a foundational resource to stimulate further investigation into this intriguing molecule.
Discovery and History
While the specific discovery of this compound is not well-documented in readily available literature, the history of thioamides as a functional group dates back to the late 19th century. The first synthesis of thioamides was reported in the 1870s, involving the reaction of amides with phosphorus pentasulfide.[1] This foundational work opened the door to the exploration of a wide range of sulfur-containing organic compounds.
Historically, significant named reactions have been developed for the synthesis of thioamides, including:
-
The Pinner Reaction (1877): This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with hydrogen sulfide to yield a thionoester.[1]
-
The Willgerodt-Kindler Reaction: This reaction allows for the synthesis of thioamides from aryl alkyl ketones, sulfur, and an amine, such as morpholine.[1]
These early methods laid the groundwork for the synthesis of a vast array of thioamides, including simple aliphatic thioamides like this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic sulfur-like odor. It is highly soluble in polar solvents such as water, alcohols, and acetone.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C4H9NS | [3] |
| Molecular Weight | 103.19 g/mol | [3] |
| CAS Number | 631-67-4 | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sulfur-like | [2] |
| Solubility | Highly soluble in polar solvents | [2] |
| Purity (typical) | ≥95.0% | [4] |
| Proton Affinity (PAff) | 925.30 kJ/mol | [5] |
| Gas Basicity (BasG) | 894.40 kJ/mol | [5] |
Synthesis of this compound
The most common and direct method for the synthesis of thioamides is the thionation of the corresponding amide. For this compound, this involves the conversion of N,N-Dimethylacetamide using a thionating agent such as Lawesson's reagent.
Proposed Synthetic Workflow
The proposed synthesis of this compound from N,N-Dimethylacetamide is a straightforward thionation reaction. The workflow is depicted in the diagram below.
References
Quantum Chemical Calculations on N,N-Dimethylthioacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of N,N-Dimethylthioacetamide (DMTA). This molecule serves as a fundamental model for understanding the behavior of the thioamide group, a critical functional group in various biologically active compounds and pharmaceutical agents. This document details the theoretical methodologies employed, summarizes key quantitative findings, and presents experimental protocols for computational studies.
Introduction to this compound
This compound (C4H9NS) is a thioamide that has been the subject of numerous theoretical and experimental studies due to its interesting electronic structure, vibrational properties, and its role as a model compound for larger systems. Quantum chemical calculations have proven to be an invaluable tool for interpreting experimental data and providing insights into its geometry, vibrational spectra, and electronic transitions.
Theoretical Methodologies
A variety of quantum chemical methods have been applied to study this compound, each with its own strengths and computational costs. The choice of method is crucial for obtaining accurate predictions of different molecular properties.
Normal Coordinate Analysis
Normal coordinate analysis is a classical method used to assign vibrational spectra. It involves the use of a force field, such as the General Valence Force Field (GVFF), to calculate the vibrational frequencies and the potential energy distribution (PED) for each normal mode.[1] This approach allows for a detailed understanding of the character of each vibrational band, identifying contributions from stretching, bending, and torsional motions within the molecule.[1]
Ab Initio and Density Functional Theory (DFT) Calculations
Modern computational studies heavily rely on ab initio methods and Density Functional Theory (DFT) to investigate the properties of molecules like DMTA.
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can be important for accurate energy and property predictions.
-
Density Functional Theory (DFT): DFT methods, such as those employing the B3LYP functional, have become the workhorse of computational chemistry.[2] They include a treatment of electron correlation at a lower computational cost than traditional correlated ab initio methods, often providing a good balance between accuracy and efficiency.
-
Complete Active Space Self-Consistent Field (CASSCF): For studying excited electronic states and photochemical processes, multi-reference methods like CASSCF are essential.[3] CASSCF provides a robust framework for describing the electronic structure when multiple electronic configurations are close in energy, as is often the case in electronically excited molecules.[3]
A general workflow for performing quantum chemical calculations on this compound is outlined below.
Molecular Structure and Geometry
Quantum chemical calculations provide detailed information about the three-dimensional structure of this compound. Geometry optimization is a standard procedure to find the minimum energy conformation of the molecule. The table below summarizes key optimized geometrical parameters obtained from computational studies.
| Parameter | Method | Calculated Value | Experimental Value |
| C=S Bond Length (Å) | Ab initio | Data not found | Data not found |
| C-N Bond Length (Å) | Ab initio | Data not found | Data not found |
| C-C Bond Length (Å) | Ab initio | Data not found | Data not found |
| N-C (methyl) Bond Length (Å) | Ab initio | Data not found | Data not found |
| C-S-C Bond Angle (°) | Ab initio | Data not found | Data not found |
| C-N-C Bond Angle (°) | Ab initio | Data not found | Data not found |
Note: Specific calculated and experimental values for this compound were not available in the provided search results. This table serves as a template for presenting such data.
Vibrational Spectroscopy
The vibrational spectrum of this compound has been a subject of interest to understand the nature of its chemical bonds and the dynamics of its functional groups. Theoretical calculations are crucial for the assignment of the experimentally observed vibrational bands.
Experimental and Calculated Vibrational Frequencies
The following table presents a selection of observed and calculated vibrational frequencies for this compound, along with their assignments based on the potential energy distribution (PED).
| Vibrational Mode | Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (PED) |
| C-H Stretch (methyl) | Data not found | Data not found | Data not found |
| C=S Stretch | Data not found | Data not found | Data not found |
| C-N Stretch | Data not found | Data not found | Data not found |
| CH₃ Rocking | Data not found | Data not found | Data not found |
| Skeletal Deformations | Data not found | Data not found | Data not found |
Note: While a study on the vibrational analysis of DMTA was identified[1], the specific frequency and PED values were not available in the abstract. This table illustrates the standard format for presenting such data.
The process for assigning vibrational spectra through a combination of experimental and computational methods is depicted below.
References
Methodological & Application
Application Notes and Protocols: Thioamidation of Primary Amines using N,N-Dimethylthioacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are crucial structural motifs in medicinal chemistry and drug development, serving as bioisosteres of amides with unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. The replacement of an amide with a thioamide can lead to increased metabolic stability, enhanced receptor binding, and novel intellectual property. While several methods exist for thioamide synthesis, the use of N,N-Dimethylthioacetamide as a direct thioacylating agent for primary amines presents a potentially streamlined and efficient approach.
These application notes provide a comprehensive overview of the proposed use of this compound for the thioamidation of primary amines. The protocols and data presented are based on established principles of transamidation and thioacylation reactions, offering a foundational guide for researchers exploring this novel methodology.
Proposed Reaction and Mechanism
The core of this application is the reaction of a primary amine with this compound to yield the corresponding N-substituted thioamide and dimethylamine as a byproduct. The reaction is proposed to proceed via a nucleophilic acyl substitution mechanism at the thiocarbonyl group.
Proposed Mechanism:
-
Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group in this compound.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of the dimethylamine leaving group.
-
Proton Transfer: A final proton transfer step yields the stable N-substituted thioamide product.
Synthesis of N,N-Dimethylthioacetamide via Thionation of N,N-Dimethylacetamide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N,N-dimethylthioacetamide by the thionation of N,N-dimethylacetamide using Lawesson's reagent. This transformation is a fundamental reaction in medicinal chemistry and drug development, as the resulting thioamide functional group can significantly alter the biological activity and pharmacokinetic properties of molecules.
Introduction
Thioamides are important structural motifs in a variety of biologically active compounds. The replacement of an amide's carbonyl oxygen with a sulfur atom can lead to enhanced therapeutic properties, including increased potency, improved metabolic stability, and altered receptor binding affinities. One of the most common and effective methods for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This reagent offers a mild and efficient route to thioamides with generally high yields.[1]
This application note details a general procedure for the synthesis of this compound from N,N-dimethylacetamide, including reaction conditions, work-up, and purification.
Reaction and Mechanism
The thionation of an amide with Lawesson's reagent proceeds through the conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S). The reaction mechanism is believed to involve a reactive dithiophosphine ylide, which is in equilibrium with the dimeric Lawesson's reagent in solution. This ylide undergoes a cycloaddition reaction with the amide's carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate to form the thermodynamically stable thioamide and a phosphorus-oxygen byproduct.[1]
Quantitative Data Summary
The following table summarizes representative reaction parameters for the thionation of amides using Lawesson's reagent, which can serve as a starting point for the optimization of specific substrates.
| Starting Amide | Thionating Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-benzyl-3-aminopropanamide | Lawesson's Reagent | THF | Room Temp | 30 min | 86% | [2] |
| Bridged Lactam | Lawesson's Reagent | Toluene | Reflux (110 °C) | 30 min | 93% | [3] |
| General Amides | Lawesson's Reagent | THF | Room Temp | 0.5 - 12 h | High | [2] |
| General Amides | Lawesson's Reagent | Toluene | Reflux | Variable | High | [2] |
Experimental Protocol
This protocol describes a general procedure for the thionation of N,N-dimethylacetamide on a millimole scale.
Materials:
-
N,N-Dimethylacetamide (DMA)
-
Lawesson's Reagent (LR)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Lawesson's reagent (0.5 - 0.6 equivalents) in anhydrous THF.
-
Addition of Amide: To the stirred solution of Lawesson's reagent, add a solution of N,N-dimethylacetamide (1.0 equivalent) in anhydrous THF dropwise at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed. The reaction time can vary from 30 minutes to overnight.[2] For less reactive amides, gentle heating may be required.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Perform an aqueous work-up by adding water to the residue and extracting the product with diethyl ether (or another suitable organic solvent).[2] It is crucial to wash the organic layer thoroughly with water to remove phosphorus byproducts.[2]
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude thioamide.
-
-
Purification: Purify the crude this compound by silica gel column chromatography. A gradient of petroleum ether and ethyl acetate is typically used as the eluent.[2] The thioamide product is generally less polar than the starting amide.
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: The reaction mechanism for the thionation of an amide using Lawesson's reagent.
References
Application Notes and Protocols: Thioamides as Sulfur Sources in Nanoparticle Synthesis
A Focus on N,N-Dimethylthioacetamide and its Analogue, Thioacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The controlled synthesis of metal sulfide nanoparticles is a cornerstone of modern materials science and nanomedicine. The choice of the sulfur precursor is critical as it dictates reaction kinetics, and consequently, the size, morphology, and crystallinity of the resulting nanoparticles. While a variety of sulfur sources are available, thioamides represent a versatile class of reagents that offer controlled decomposition and release of sulfide ions.
This document focuses on the application of thioamides, with a particular interest in this compound (DMTAA), as sulfur sources in the synthesis of metal sulfide nanoparticles. It is important to note that while DMTAA is a potential candidate for this application, detailed experimental protocols and quantitative data for its use are not widely available in current scientific literature. Therefore, this document will provide a comprehensive overview using Thioacetamide (TAA) , a closely related and extensively studied analogue. The principles, protocols, and workflows detailed for TAA serve as a foundational guide for researchers exploring the use of other thioamides like DMTAA.
Thioacetamide (CH₃CSNH₂) is a soluble organosulfur compound that serves as an efficient and convenient in-situ source of sulfide ions for the synthesis of various metal sulfide nanoparticles.[1] Its controlled decomposition, influenced by factors such as temperature, pH, and solvent, makes it a superior alternative to the direct use of highly toxic and difficult-to-handle H₂S gas.[1]
Mechanism of Sulfide Ion Release from Thioacetamide
Thioacetamide acts as a precursor that generates hydrogen sulfide (H₂S) upon hydrolysis or thermolysis. The in-situ generated H₂S then reacts with metal cations (Mⁿ⁺) present in the solution to form the corresponding metal sulfide (MS) nanoparticles.[1] This process allows for a more controlled and homogeneous nucleation and growth of nanoparticles compared to direct gas injection.
Caption: Mechanism of in-situ sulfide ion release from Thioacetamide.
Quantitative Data Presentation
The following tables summarize the influence of various reaction parameters on the synthesis of metal sulfide nanoparticles using Thioacetamide as the sulfur source.
Table 1: Synthesis of Zinc Sulfide (ZnS) Nanoparticles
| Zinc Precursor | Microwave Power (W) | Irradiation Time (min) | Resulting Particle Size/Morphology | Reference |
| Zn(CH₃COO)₂ | 750 | 5 | Aggregated Nanoparticles | [1] |
| Zn(en)₂ | 600 | 4 | Smaller Nanoparticles | [1] |
| Zn(en)₂ | 750 | 4 | Nanoparticles | [1] |
| Zn(en)₂ | 900 | 4 | Smaller Nanoparticles | [1] |
| Zn(en)₂ | 600 | 8 | Larger Nanoparticles | [1] |
| Zn(en)₂ | 750 | 8 | Nanoparticles | [1] |
| Zn(en)₂ | 900 | 8 | Nanoparticles | [1] |
Table 2: Synthesis of Cadmium Sulfide (CdS) Nanoparticles
| Cadmium Precursor | Solvent | Ammonia Volume (mL) | Reaction Time (hr) | Resulting Particle Characteristics | Reference |
| CdCl₂·H₂O | Ethylene Glycol | 5 | 24 | Single Crystalline Hexagonal Phase | [2] |
| CdCl₂·H₂O | Ethylene Glycol | 10 | 24 | Single Crystalline Hexagonal Phase | [2] |
| CdCl₂·H₂O | Ethylene Glycol | 15 | 24 | Single Crystalline Hexagonal Phase | [2] |
| CdCl₂·H₂O | Ethylene Glycol | 20 | 24 | Single Crystalline Hexagonal Phase | [2] |
| CdCl₂·H₂O | Ethylene Glycol | 5 | 12 | Single Crystalline Hexagonal Phase | [2] |
| CdCl₂·H₂O | Ethylene Glycol | 5 | 36 | Single Crystalline Hexagonal Phase | [2] |
| CdCl₂·H₂O | Ethylene Glycol | 5 | 48 | Single Crystalline Hexagonal Phase | [2] |
Experimental Protocols
The following are detailed protocols for the synthesis of ZnS and CdS nanoparticles using Thioacetamide. These can be adapted for use with other metal precursors and thioamides, though optimization of parameters will be necessary.
Protocol 1: Microwave-Assisted Synthesis of ZnS Nanoparticles
This protocol describes a rapid and efficient method for synthesizing ZnS nanoparticles using a microwave reactor.[1]
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethylenediamine (en)
-
Propylene Glycol
-
Thioacetamide (TAA)
-
Ethanol
-
Deionized Water
Equipment:
-
Microwave Reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Vacuum oven
Procedure:
-
Preparation of Zinc Ethylenediamine [Zn(en)₂] precursor:
-
Dissolve 0.01 mol of Zn(CH₃COO)₂·2H₂O in ethanol in a round-bottom flask.
-
Add 0.02 mol of ethylenediamine to the solution.
-
Heat the mixture under reflux for 2 hours.
-
Remove the solvent under reduced pressure.
-
Collect the resulting yellow precipitate, wash with deionized water and ethanol, and dry at 80°C in a vacuum oven.
-
-
Synthesis of ZnS Nanoparticles:
-
In a typical procedure, dissolve 0.01 mol of the prepared Zn(en)₂ precursor in 20 mL of propylene glycol under vigorous stirring at 90°C.
-
Prepare a 1.0 M solution of Thioacetamide in deionized water.
-
Add 10 mL of the Thioacetamide solution dropwise to the zinc precursor solution.
-
Place the reaction mixture in the microwave reactor and irradiate at the desired power (e.g., 750 W) for the specified time (e.g., 5 minutes).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Collect the precipitate by centrifugation, wash several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final ZnS nanoparticle product in a vacuum oven.
-
Protocol 2: Solvothermal Synthesis of CdS Nanoparticles
This protocol details the synthesis of CdS nanoparticles via a solvothermal method, which allows for good control over crystallinity.[2]
Materials:
-
Cadmium Chloride Monohydrate (CdCl₂·H₂O)
-
Thioacetamide (TAA)
-
Ethylene Glycol
-
Ammonia solution
-
Deionized Water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Oven
Procedure:
-
Dissolve 200 mmoles of CdCl₂·H₂O powder in 50 mL of ethylene glycol with constant stirring for 30 minutes at 40°C until a clear, transparent solution is obtained.
-
Add 200 mmoles of Thioacetamide to the solution with constant stirring at the same temperature until a clear solution is formed.
-
Add a specific volume of ammonia solution (e.g., 5 mL) to the reaction mixture.
-
Transfer the solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it at 200°C for a desired duration (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting yellow precipitate by centrifugation.
-
Wash the precipitate repeatedly with deionized water and ethanol to remove residual impurities.
-
Dry the final CdS nanoparticle product at 50°C for 24 hours.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis of metal sulfide nanoparticles using a thioamide sulfur source.
Caption: General workflow for thioamide-based nanoparticle synthesis.
Disclaimer: The provided protocols are based on published literature and should be performed with appropriate safety precautions in a laboratory setting. Researchers should consult the original publications for more detailed information and characterization data. The adaptation of these protocols for this compound will require careful optimization of reaction conditions.
References
Application of N,N-Dimethylthioacetamide in Heterocyclic Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylthioacetamide is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of various sulfur-containing heterocyclic compounds. Its utility stems from the reactive thioamide functionality, which can participate in a range of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, namely thiazoles and 1,3,4-thiadiazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.
Application in Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. This compound can serve as the thioamide component in this reaction, providing a straightforward route to N,N-dimethyl-substituted aminothiazoles.
Application Note 1: Synthesis of 4-Aryl-N,N-dimethylthiazol-2-amine Derivatives
This protocol outlines the synthesis of 4-aryl-N,N-dimethylthiazol-2-amine derivatives via the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry. This method is valued for its reliability and the directness with which it assembles the thiazole core from readily available precursors.
Experimental Protocol 1.1: Hantzsch Thiazole Synthesis
This procedure details the reaction between an α-bromoacetophenone and this compound to yield a 4-aryl-N,N-dimethylthiazol-2-amine.
Materials:
-
α-Bromoacetophenone derivative (1.0 eq)
-
This compound (1.2 eq)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1.0 eq) in ethanol.
-
Add this compound (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 4-aryl-N,N-dimethylthiazol-2-amine.
| Reactant 1 (α-haloketone) | Reactant 2 (Thioamide) | Product | Yield (%) | Reference |
| 2-Bromoacetophenone | This compound | 4-Phenyl-N,N-dimethylthiazol-2-amine | Not specified | General Hantzsch Synthesis Principles |
| 4'-Methyl-2-bromoacetophenone | This compound | N,N-Dimethyl-4-(p-tolyl)thiazol-2-amine | Not specified | General Hantzsch Synthesis Principles |
| 4'-Chloro-2-bromoacetophenone | This compound | 4-(4-Chlorophenyl)-N,N-dimethylthiazol-2-amine | Not specified | General Hantzsch Synthesis Principles |
Note: Yields are highly dependent on the specific substrates and reaction conditions. Optimization may be required for different derivatives.
Application in 1,3,4-Thiadiazole Synthesis
1,3,4-Thiadiazoles are another important class of five-membered heterocycles containing two nitrogen atoms and one sulfur atom. These compounds are known to exhibit a broad spectrum of biological activities. One common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of N-acylthiosemicarbazides or the reaction of acyl hydrazides with a sulfur source. While direct protocols using this compound are not extensively documented, its derivatives can be envisioned as precursors in related synthetic strategies. A general method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is provided below for context and as a basis for potential adaptation.
Application Note 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Acyl Hydrazides
This application note describes a general and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles starting from readily available acyl hydrazides. This approach is versatile and allows for the introduction of a wide variety of substituents at the 2- and 5-positions of the thiadiazole ring.
Experimental Protocol 2.1: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
This protocol describes a common method for the synthesis of 1,3,4-thiadiazoles involving the cyclization of an N-acylthiosemicarbazide intermediate, which can be formed in situ from an acyl hydrazide and a thiocarbonyl source.
Materials:
-
Aroyl hydrazide (1.0 eq)
-
Carbon disulfide (1.5 eq)
-
Potassium hydroxide
-
Ethanol
-
Alkyl halide (for S-alkylation, if desired)
-
Concentrated Sulfuric Acid
Procedure:
-
Formation of Potassium Dithiocarbazinate: Dissolve potassium hydroxide in ethanol. To this solution, add the aroyl hydrazide (1.0 eq) and stir. Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise. Continue stirring for 12-16 hours at room temperature.
-
Formation of Thiosemicarbazide (if S-alkylation is desired): The resulting potassium dithiocarbazinate can be reacted with an alkyl halide to form the corresponding S-alkylated thiosemicarbazide derivative.
-
Cyclization: To the potassium dithiocarbazinate or the S-alkylated intermediate, slowly add concentrated sulfuric acid with cooling.
-
After the addition is complete, the reaction mixture is gently warmed for a short period and then poured onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude 2-amino-5-substituted-1,3,4-thiadiazole or 2-alkylthio-5-substituted-1,3,4-thiadiazole can be purified by recrystallization.
| Starting Material (Acyl Hydrazide) | Reagents | Product | Yield (%) | Reference |
| Benzoylhydrazide | 1. CS₂, KOH, EtOH; 2. H₂SO₄ | 5-Phenyl-1,3,4-thiadiazol-2-amine | 75-85 | General Synthetic Methods for 1,3,4-Thiadiazoles |
| 4-Methylbenzoylhydrazide | 1. CS₂, KOH, EtOH; 2. H₂SO₄ | 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine | 78-88 | General Synthetic Methods for 1,3,4-Thiadiazoles |
| 4-Chlorobenzoylhydrazide | 1. CS₂, KOH, EtOH; 2. H₂SO₄ | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 70-80 | General Synthetic Methods for 1,3,4-Thiadiazoles |
Note: While this protocol does not directly use this compound, it illustrates a fundamental approach to the 1,3,4-thiadiazole core. Thioacylation of hydrazides using a reagent derived from this compound could potentially be explored as an alternative route.
Visualizing Synthetic Pathways
To aid in the understanding of the synthetic strategies, the following diagrams illustrate the key reaction workflows.
reaction mechanism of thioamidation with N,N-Dimethylthioacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of thioamides, with a focus on their application in thioamidation reactions. While the direct use of N,N-Dimethylthioacetamide as a primary thioamidating agent through its enethiolate is not extensively documented in peer-reviewed literature, this document will explore the fundamental reactivity of thioamides that underpins such potential transformations. We will then detail a well-established, modern protocol for thioamidation—the transamidation of N-activated thioamides—which serves as a powerful tool for the synthesis of diverse thioamide-containing molecules relevant to drug discovery and development.
Introduction to Thioamides
Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties, making them valuable functional groups in organic synthesis and medicinal chemistry. This compound is a simple, commercially available tertiary thioamide. Thioamides serve as key intermediates in the synthesis of various sulfur-containing heterocycles and are also found in several biologically active compounds.
General Reactivity of Thioamides
The thioamide functional group exhibits dual reactivity, acting as both a nucleophile and an electrophile.
-
Nucleophilicity: The sulfur atom of a thioamide is nucleophilic and can react with electrophiles, such as alkyl halides, to form thioimidate salts.
-
Electrophilicity: The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles.
-
Acidity of α-Protons: The protons on the carbon atom alpha to the thiocarbonyl group are acidic and can be removed by a strong base to form a resonance-stabilized enethiolate intermediate. This enethiolate is a potent nucleophile and can, in principle, react with various electrophiles to form a new carbon-carbon or carbon-heteroatom bond.
The formation of an enethiolate from a thioamide like this compound would involve its deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA). The resulting enethiolate could then participate in nucleophilic attack on an electrophile.
Although this reactivity is theoretically sound and analogous to the well-established chemistry of amide enolates, specific and detailed protocols for the use of this compound as a thioamidating agent in this manner are not prevalent in the scientific literature. Therefore, we will focus on a more broadly applicable and documented thioamidation method.
Featured Thioamidation Mechanism: Transamidation of N-Activated Thioamides
A robust and versatile method for the synthesis of new thioamides is the transamidation of existing thioamides. This reaction involves the exchange of the amine moiety of a thioamide with a different amine. A particularly effective strategy for this transformation is the activation of the starting thioamide by an N-acyl group (e.g., a tert-butoxycarbonyl, or Boc group), which enhances the electrophilicity of the thiocarbonyl carbon.
The reaction proceeds through a well-defined pathway involving nucleophilic attack of an amine on the activated thioamide, followed by the collapse of a tetrahedral intermediate to release the original amine and form the new thioamide.
Caption: Mechanism of N-activated thioamide transamidation.
Application Notes
The transamidation of N-activated thioamides is a highly chemoselective reaction with a broad substrate scope. It allows for the late-stage functionalization of complex molecules and the synthesis of a wide array of thioamides that would be difficult to access through other methods.
Key Advantages:
-
Mild Reaction Conditions: The reaction often proceeds at room temperature.
-
High Yields: A wide range of substrates can be converted to the desired products in good to excellent yields.
-
Broad Substrate Scope: The reaction is tolerant of various functional groups, making it suitable for complex molecule synthesis.
-
Scalability: The protocol can be readily scaled up to produce gram quantities of the desired thioamide.
Experimental Protocols
This protocol is a representative example of the transamidation of an N-Boc activated thioamide with an amine.
Materials:
-
N-Boc activated thioamide (1.0 equiv)
-
Amine (2.0 equiv)
-
Sodium hexamethyldisilazide (NaHMDS) (3.0 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the N-Boc activated thioamide (1.0 equiv) and anhydrous toluene.
-
Add the amine (2.0 equiv) to the solution.
-
In a separate flask, prepare a solution of NaHMDS (3.0 equiv) in anhydrous toluene.
-
Slowly add the NaHMDS solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioamide.
Caption: General workflow for thioamide transamidation.
Data Presentation
The following table summarizes representative yields for the transamidation of various N-Boc activated thioamides with different amines, demonstrating the broad scope of the reaction.
| Entry | N-Boc Thioamide Substrate | Amine | Product | Yield (%) |
| 1 | N-Boc-N-phenylbenzothioamide | 4-Toluidine | N-(p-tolyl)benzothioamide | 90 |
| 2 | N-Boc-N-phenylbenzothioamide | Aniline | N-phenylbenzothioamide | 85 |
| 3 | N-Boc-N-methylthioacetamide | Benzylamine | N-benzylthioacetamide | 78 |
| 4 | N-Boc-N-phenylpropionthioamide | Morpholine | 1-(Morpholino)propane-1-thione | 92 |
Disclaimer: The provided protocols and data are intended for informational purposes for qualified researchers. All experiments should be conducted in a properly equipped laboratory with appropriate safety precautions. Reaction conditions may require optimization for specific substrates.
N,N-Dimethylthioacetamide as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N,N-Dimethylthioacetamide (DMTAA) as a versatile ligand in coordination chemistry. This document details the synthesis of DMTAA-metal complexes, their characterization, and potential applications, with a focus on providing actionable experimental protocols and structured data for researchers.
Introduction
This compound (C₄H₉NS) is a thioamide that serves as an excellent ligand for a variety of metal ions. The presence of both a soft sulfur donor and a hard nitrogen donor atom allows for diverse coordination modes, including monodentate coordination through the sulfur atom and bidentate chelation involving both sulfur and nitrogen. This versatility makes DMTAA an interesting building block for the synthesis of novel coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMTAA is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₉NS | [1] |
| Molecular Weight | 103.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 71-73 °C | [2] |
| Boiling Point | 125-127 °C at 22 mmHg | [2] |
| Density | 0.966 g/cm³ | [2] |
| Solubility | Highly soluble in polar solvents (water, alcohols, acetone) | [3] |
Coordination Chemistry of this compound
DMTAA primarily coordinates to metal ions through its sulfur atom, which is the most common mode of coordination for thioamides. The lone pair of electrons on the sulfur atom makes it a good Lewis base, readily forming stable complexes with a range of transition metals.
Coordination Modes
The coordination behavior of DMTAA is depicted in the following diagram:
Caption: Primary and potential coordination modes of DMTAA.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of metal complexes with this compound.
Synthesis of this compound Ligand
While DMTAA is commercially available, a general synthesis protocol is provided for researchers who may need to synthesize it in-house.
Protocol 1: Synthesis of this compound
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
N,N-Dimethylacetamide
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Dissolve N,N-dimethylacetamide (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lawesson's Reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Synthesis of Cobalt(II) Complexes with this compound
The synthesis of cobalt(II) complexes with DMTAA has been reported, yielding crystalline compounds of the general formula [Co(DMTAA)₂X₂] (where X = Cl⁻, Br⁻, I⁻, NO₃⁻) and --INVALID-LINK--₂.[4]
Protocol 2: Synthesis of Dichlorobis(this compound)cobalt(II), [Co(DMTAA)₂Cl₂]
Workflow Diagram:
Caption: Workflow for the synthesis of [Co(DMTAA)₂Cl₂].
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (DMTAA)
-
Absolute ethanol
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate (1.0 mmol) in absolute ethanol (10 mL).
-
In a separate flask, dissolve this compound (2.0 mmol) in absolute ethanol (10 mL).
-
Slowly add the ethanolic solution of DMTAA to the cobalt(II) chloride solution with constant stirring at room temperature.
-
A precipitate will form upon mixing. Continue stirring the mixture for 1-2 hours to ensure complete reaction.
-
Collect the crystalline product by filtration.
-
Wash the product with small portions of cold absolute ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
This general procedure can be adapted for the synthesis of other [Co(DMTAA)₂X₂] complexes by using the corresponding cobalt(II) salt.
Characterization of DMTAA Complexes
The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of DMTAA to a metal center. The C=S stretching vibration in the free ligand is expected to shift upon coordination.
Table 2: Expected IR Spectral Shifts upon Coordination of DMTAA
| Vibrational Mode | Free Ligand (cm⁻¹) (approx.) | Coordinated Ligand (cm⁻¹) (approx.) | Interpretation |
| ν(C=S) | ~1140 | Lower frequency (e.g., ~1100-1120) | Weakening of the C=S double bond upon coordination of sulfur to the metal. |
| ν(C-N) | ~1500 | Higher frequency (e.g., ~1510-1530) | Increased double bond character of the C-N bond due to electron delocalization upon S-coordination. |
Note: The exact positions of the bands will depend on the specific metal and its oxidation state.
Electronic Spectroscopy
The electronic spectra of transition metal complexes with DMTAA provide information about the geometry of the coordination sphere. For example, tetrahedral Co(II) complexes are expected to exhibit characteristic d-d transitions in the visible region.
Table 3: Spectrochemical and Magnetic Data for Cobalt(II)-DMTAA Complexes[4]
| Complex | Dq (cm⁻¹) | B' (cm⁻¹) | β | Stereochemistry |
| [Co(DMTAA)₂Cl₂] | - | - | - | Tetrahedral |
| [Co(DMTAA)₂Br₂] | - | - | - | Tetrahedral |
| [Co(DMTAA)₂I₂] | - | - | - | Tetrahedral |
| --INVALID-LINK--₂ | - | - | - | Tetrahedral |
Note: Specific values for Dq, B', and β were reported in the original literature but are not available in the accessed abstract. These parameters are calculated from the electronic absorption spectra and are indicative of the ligand field splitting energy, the Racah interelectronic repulsion parameter in the complex, and the nephelauxetic ratio, respectively.
Potential Applications
The coordination chemistry of this compound is a promising area of research with several potential applications:
-
Catalysis: DMTAA-metal complexes may serve as catalysts in various organic transformations, leveraging the unique electronic properties imparted by the thioamide ligand.
-
Materials Science: The ability of DMTAA to form stable complexes with a range of metals could be exploited in the design of new materials with interesting magnetic, optical, or electronic properties.
-
Bioinorganic Chemistry: Thioamides are present in some biologically active molecules. Studying the coordination chemistry of DMTAA can provide insights into the interactions of metal ions with thioamide-containing biomolecules.
Conclusion
This compound is a versatile ligand that forms stable coordination complexes with various transition metals. The straightforward synthesis of these complexes, combined with their interesting structural and electronic properties, makes them attractive targets for further research and development in catalysis, materials science, and bioinorganic chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of DMTAA.
References
Application Note: A General Protocol for the Synthesis of Thiopeptide Analogs via Post-Synthetic Thionation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent antibiotic properties.[1] A key structural feature of many thiopeptides is the thioamide bond (-C(=S)NH-), an isostere of the native amide bond (-C(=O)NH-). The incorporation of thioamides can confer unique structural properties and enhanced resistance to proteolytic degradation.[2] While N,N-Dimethylthioacetamide is a potential sulfur donor, its application for the direct thionation of peptide backbones is not widely documented in peer-reviewed literature. Standard laboratory practice typically employs more established thionating agents such as Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).[2] This document provides a general framework and protocol for the incorporation of a thioamide bond into a synthetic peptide via post-synthetic modification on a solid support, using a generic thionating agent as a model. It also outlines the mechanism of action for natural thiopeptide antibiotics.
Introduction to Thiopeptides and Thionation
Thiopeptides are a complex family of natural products characterized by a macrocyclic core rich in thiazole rings, dehydroamino acids, and a central nitrogen heterocycle.[1] Their potent biological activities, particularly against drug-resistant Gram-positive bacteria, make them attractive scaffolds for drug development.[1] The antibacterial function is primarily achieved through the inhibition of ribosomal protein synthesis.[3]
The chemical synthesis of thiopeptide analogs often involves the introduction of thioamide bonds. Replacing a backbone amide oxygen with sulfur alters the bond length, dipole moment, and hydrogen bonding capability, which can significantly impact peptide conformation and biological activity.[2] This conversion, known as thionation, is a critical step in modifying synthetic peptides to mimic or enhance the properties of their natural counterparts.
Thionation Chemistry: Reagents and Considerations
The direct conversion of an amide to a thioamide is most commonly achieved using phosphorus-sulfur reagents. While this note focuses on a general procedure, it is important to understand the landscape of available reagents.
-
Lawesson's Reagent (LR): The most widely used reagent for this transformation in laboratory settings. It is effective for a broad range of amides but requires careful purification to remove phosphorus byproducts.[1][2][4]
-
Phosphorus Pentasulfide (P₄S₁₀): A powerful, traditional thionating agent, often used in conjunction with a base like pyridine. Reactions can be less clean than with LR.[5]
-
Other Reagents: Various other reagents exist, including Belleau's reagent and organotin sulfides, but are less common.
This compound as a thionating agent is not a standard or documented method for this specific application on peptide backbones. The protocol provided below is therefore a generalized procedure adapted from established methods (e.g., using Lawesson's Reagent) and should be considered a starting point for optimization.
Table 1: Comparison of Common Thionating Agents
| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | (p-MeOC₆H₄PS₂)₂ | Toluene or Dioxane, Reflux (80-110°C) | High efficiency, milder than P₄S₁₀ | Phosphorus byproducts can complicate purification[1] |
| Phosphorus Pentasulfide | P₄S₁₀ | Pyridine or Toluene, Reflux | Powerful, inexpensive | Harsh conditions, can lead to side products |
| General Thioacetamide | R-C(=S)NR'₂ | High Temperature | Simple structure | Not established for peptide thionation; potential for side reactions |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual Fmoc-based SPPS workflow, which is the prerequisite for post-synthetic thionation.[6][7]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with fresh deprotection solution for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Sequential Coupling: Repeat steps 2 (for subsequent amino acids) and 3 until the desired peptide sequence is assembled.
-
Final Wash: After the final coupling cycle, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
Protocol 2: General On-Resin Thionation of a Peptide Backbone Amide
This is a representative protocol for the thionation of a specific amide bond within a peptide sequence while it is still attached to the solid support. This protocol is adapted from procedures using Lawesson's Reagent and must be optimized for any other thionating agent.
Materials:
-
Peptide-bound resin from Protocol 1
-
Thionating Agent (e.g., Lawesson's Reagent, 5-10 eq. per amide)
-
Anhydrous, high-boiling solvent (e.g., Toluene, Dioxane, or Pyridine)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Place the dry peptide-bound resin into a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (or other suitable solvent) to swell the resin.
-
Reagent Addition: Dissolve the thionating agent (e.g., Lawesson's Reagent) in the solvent and add it to the resin slurry.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and maintain for 2-12 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the peptide via HPLC-MS.
-
Cooling and Washing: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the resin and wash it extensively to remove the thionating agent byproducts. A typical wash sequence is Toluene (3x), DCM (5x), and DMF (5x).
-
Drying: Dry the thionated peptide-resin under vacuum.
-
Cleavage and Deprotection: Cleave the thiopeptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% Water).
-
Purification: Purify the crude thiopeptide using reverse-phase HPLC.
Visualized Workflows and Mechanisms
Experimental Workflow: From SPPS to Purified Thiopeptide
The following diagram illustrates the overall process of synthesizing a thiopeptide analog, from initial solid-phase synthesis to final purification.
Caption: Workflow for thiopeptide analog synthesis.
Mechanism of Action: Thiopeptide Inhibition of Bacterial Ribosome
Thiopeptide antibiotics function by physically obstructing the machinery of protein synthesis in bacteria.[3][8][9][10][11]
References
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
Application Notes and Protocols: N,N-Dimethylthioacetamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylthioacetamide is a versatile reagent and building block in organic synthesis, particularly in the construction of sulfur and nitrogen-containing heterocyclic compounds that are prevalent in a wide array of pharmaceutical agents. Its utility as a thioamide makes it a key component in reactions such as the Hantzsch thiazole synthesis for the formation of substituted thiazole rings. Thiazole moieties are critical pharmacophores found in numerous approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a 2,4-disubstituted thiazole, a common intermediate in pharmaceutical development.
Application: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[1][2] The reaction involves the condensation of a thioamide with an α-haloketone.[1] In this application, this compound serves as the thioamide component, reacting with an α-haloketone to form a substituted thiazole ring. This method is highly valued for its straightforward procedure and the stability of the resulting aromatic products.[2]
General Reaction Scheme
The overall reaction for the Hantzsch synthesis using this compound is depicted below:
References
Application Notes and Protocols for the One-Pot Synthesis of Thiazoles Using N,N-Dimethylthioacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the one-pot synthesis of 2,4-disubstituted thiazoles utilizing N,N-Dimethylthioacetamide as the thioamide source. This method is a modification of the classic Hantzsch thiazole synthesis, offering a direct route to 2-(dimethylamino)thiazoles, a scaffold of significant interest in medicinal chemistry.
Introduction
The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for the construction of this heterocyclic system.[1][2][3] This document outlines a one-pot protocol using this compound, which directly yields 2-(dimethylamino)thiazoles. These tertiary amine-substituted thiazoles are of particular interest as they can modulate the physicochemical properties of molecules, potentially enhancing their pharmacokinetic profiles. 2-Aminothiazole derivatives, a closely related class of compounds, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often by acting as kinase inhibitors.[4][5][6]
Proposed One-Pot Reaction Scheme
The one-pot synthesis of a 2-(dimethylamino)-4-arylthiazole from this compound and a substituted α-bromoacetophenone is proposed as follows:
Caption: General reaction for the one-pot synthesis of 2-(dimethylamino)thiazoles.
Experimental Protocols
This section provides a detailed, proposed one-pot protocol for the synthesis of 2-(dimethylamino)-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
This compound (1.1 eq)
-
Ethanol (or Isopropanol)
-
Sodium bicarbonate (optional, for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) in ethanol (10 mL per mmol of 2-bromoacetophenone).
-
Addition of Thioamide: To the stirred solution, add this compound (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(dimethylamino)-4-phenylthiazole.
Data Presentation
The following table summarizes representative data for a synthesized 2-(dimethylamino)thiazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 2-(Dimethylamino)-4-phenylthiazole | C₁₁H₁₂N₂S | 204.29 | 75-85 (expected) | 88-90 | ¹H NMR (CDCl₃, δ ppm): 7.85 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 6.80 (s, 1H), 3.15 (s, 6H).IR (KBr, cm⁻¹): 3050, 2920, 1600, 1520, 1480.MS (m/z): 204 (M⁺). |
Note: The data presented is representative and based on analogous structures. Actual results may vary.
Mandatory Visualizations
Reaction Mechanism
The proposed mechanism for the one-pot synthesis of 2-(dimethylamino)-4-phenylthiazole follows the general principles of the Hantzsch thiazole synthesis.
References
- 1. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes: Continuous Flow Synthesis of Thiazole Derivatives using N,N-Dimethylthioacetamide
Introduction
N,N-Dimethylthioacetamide is a versatile thioamide reagent that can serve as a source of the thioacetyl group in organic synthesis. Thiazole moieties are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties. The synthesis of thiazole derivatives, therefore, remains an area of significant interest for researchers in drug discovery and development.
Traditionally, the synthesis of thiazoles, such as through the Hantzsch reaction, is performed under batch conditions. However, these methods can suffer from drawbacks including long reaction times, potential for side reactions, and challenges in scalability and safety. Flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer, more efficient, and scalable production of chemical entities.
This application note details a hypothetical, yet chemically sound, protocol for the continuous flow synthesis of 2-methyl-4-phenylthiazole, utilizing this compound as a key reagent. This approach highlights the potential of integrating this compound into modern continuous manufacturing workflows.
Proposed Reaction: Hantzsch-Type Thiazole Synthesis
The proposed application involves the reaction of this compound with an α-haloketone, specifically 2-bromoacetophenone, to yield 2-methyl-4-phenylthiazole. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Chemical Equation:
Data Presentation: Hypothetical Optimization of Flow Synthesis
The following table summarizes hypothetical quantitative data from a series of experiments aimed at optimizing the continuous flow synthesis of 2-methyl-4-phenylthiazole. These data illustrate the impact of key reaction parameters on the yield of the desired product.
| Entry | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) |
| 1 | 10 | 100 | 10 | 65 |
| 2 | 20 | 100 | 10 | 78 |
| 3 | 30 | 100 | 10 | 82 |
| 4 | 20 | 120 | 10 | 91 |
| 5 | 20 | 140 | 10 | 88 |
| 6 | 20 | 120 | 15 | 92 |
Discussion of Hypothetical Data:
The data suggest that a residence time of 20 minutes and a temperature of 120°C provide the optimal yield for this transformation. Increasing the residence time beyond 20 minutes leads to diminishing returns in yield, while increasing the temperature to 140°C results in a slight decrease in yield, potentially due to thermal degradation of the product or starting materials. The reaction is largely insensitive to a moderate increase in back pressure.
Experimental Protocols
Materials and Reagents:
-
This compound (Reagent Grade, ≥98%)
-
2-Bromoacetophenone (Reagent Grade, ≥98%)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
Equipment:
-
A continuous flow reactor system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with:
-
Two high-pressure pumps
-
A T-mixer
-
A 10 mL heated coil reactor
-
A back-pressure regulator
-
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Preparation of Reagent Solutions:
-
Solution A: Prepare a 0.5 M solution of this compound in acetonitrile.
-
Solution B: Prepare a 0.5 M solution of 2-bromoacetophenone in acetonitrile.
Experimental Procedure:
-
System Setup:
-
Assemble the flow reactor system as illustrated in the workflow diagram below.
-
Set the reactor coil temperature to 120°C.
-
Set the back-pressure regulator to 10 bar.
-
Prime the pumps and lines with acetonitrile.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) through the T-mixer and into the heated reactor coil. This corresponds to a residence time of 20 minutes in the 10 mL reactor.
-
Allow the system to reach a steady state for at least three residence times (60 minutes).
-
Collect the output from the reactor in a round-bottom flask.
-
-
Work-up and Purification:
-
Once the desired amount of product has been collected, quench the reaction mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure 2-methyl-4-phenylthiazole.
-
Mandatory Visualization
Caption: Workflow for the continuous synthesis of 2-methyl-4-phenylthiazole.
Application Notes and Protocols for Microwave-Assisted Reactions with N,N-Dimethylthioacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of N,N-Dimethylthioacetamide in microwave-assisted organic synthesis, a technique of growing importance in medicinal chemistry and drug discovery. Microwave irradiation offers significant advantages over conventional heating methods, including accelerated reaction times, increased product yields, and improved purity profiles. While specific documented protocols for microwave-assisted reactions utilizing this compound are not extensively available, this document outlines a representative protocol for a related thioamide in a common heterocyclic synthesis and discusses how it can be adapted.
Introduction to Microwave-Assisted Synthesis with Thioamides
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This rapid and uniform heating can lead to dramatic reductions in reaction times, often from hours to minutes, and can also enhance reaction yields and selectivity. Thioamides, including this compound, are versatile reagents in organic synthesis, serving as key building blocks for a variety of sulfur and nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many pharmaceuticals.
The application of microwave energy to reactions involving thioamides can facilitate rapid and efficient synthesis of these important molecular frameworks. While this compound is a readily available thioamide, its specific applications in published microwave-assisted protocols are limited. However, by examining protocols for similar thioamides, researchers can develop effective synthetic routes using this compound.
Representative Application: Hantzsch Thiazole Synthesis
A primary application of thioamides in organic synthesis is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. Thiazoles are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug development. The following section provides a detailed protocol for a microwave-assisted Hantzsch thiazole synthesis using a generic thioamide, which can be adapted for this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted thiazole via the microwave-assisted reaction of a thioamide and an α-haloketone.
Materials:
-
Thioamide (e.g., this compound)
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Solvent (e.g., Ethanol, DMF, or a solvent-free mixture)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add the thioamide (1.0 mmol), the α-haloketone (1.0 mmol), and the chosen solvent (3 mL).
-
If conducting a solvent-free reaction, the reactants can be mixed with a solid support like silica gel or alumina.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes) with stirring. The power will be modulated by the instrument to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can be analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine conversion.
-
The product can be isolated by standard work-up procedures, such as solvent evaporation followed by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for a microwave-assisted Hantzsch thiazole synthesis. These are representative values and would require optimization for reactions specifically using this compound.
Table 1: Representative Microwave Synthesis Parameters for Hantzsch Thiazole Synthesis
| Parameter | Value |
| Reactants | Thioamide (1.0 mmol), α-Haloketone (1.0 mmol) |
| Solvent | Ethanol (3 mL) |
| Microwave Power | 100-300 W (variable to maintain temperature) |
| Temperature | 120 °C |
| Reaction Time | 10 - 30 min |
| Pressure | 5 - 15 bar |
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Reflux) | 2 - 8 hours | 60 - 80 |
| Microwave-Assisted | 10 - 30 minutes | 75 - 95 |
Mandatory Visualizations
Diagrams
Caption: Hantzsch Thiazole Synthesis Pathway.
Caption: Microwave-Assisted Synthesis Workflow.
Adapting the Protocol for this compound
When adapting the representative protocol for this compound, researchers should consider the following:
-
Reactivity: this compound may exhibit different reactivity compared to other thioamides due to the electronic effects of the two methyl groups on the nitrogen atom. This may necessitate adjustments to the reaction temperature and time.
-
Solvent Choice: The solubility of this compound and the other reactants should be considered when selecting a solvent. Polar aprotic solvents like DMF or NMP, which are excellent microwave absorbers, may be suitable alternatives to ethanol.
-
Optimization: A systematic optimization of reaction parameters (temperature, time, and reactant ratios) is crucial to achieve the best results. Design of experiments (DoE) can be a valuable tool for this purpose.
Potential Applications in Drug Development
The efficient synthesis of novel thiazole derivatives and other sulfur-containing heterocycles using this compound under microwave irradiation can significantly accelerate the drug discovery process. By rapidly generating libraries of compounds, researchers can expedite structure-activity relationship (SAR) studies and identify promising lead candidates for further development. The advantages of microwave synthesis, such as reduced waste and energy consumption, also align with the principles of green chemistry, which are increasingly important in the pharmaceutical industry.
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-Dimethylthioacetamide Reactions
Welcome to the technical support center for troubleshooting low yields in reactions involving N,N-Dimethylthioacetamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions using this compound?
Low yields in reactions with this compound can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction outcome.
-
Reagent Quality: The purity of this compound and other reactants is crucial. Impurities can lead to unwanted side reactions.
-
Incomplete Reactions: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions and Byproduct Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: The target molecule may be unstable under the reaction or workup conditions.
-
Inefficient Purification: Significant product loss can occur during extraction, crystallization, or chromatography.
Q2: How can I improve the yield of my Hantzsch thiazole synthesis using this compound?
The Hantzsch thiazole synthesis is a cornerstone reaction for producing thiazole derivatives. When using this compound and an α-haloketone, consider the following to enhance your yield:
-
Solvent Selection: Polar solvents like ethanol or methanol are commonly used and generally give good results. However, in some cases, a less polar solvent may be beneficial to control the reaction rate.
-
Temperature Control: The reaction is often exothermic. It's advisable to start at a lower temperature and gradually increase it to control the reaction and minimize side product formation. Refluxing in ethanol is a common condition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.
-
pH Adjustment: The reaction is typically run under neutral or slightly basic conditions. The addition of a mild base can sometimes improve yields.
Q3: I am observing multiple spots on my TLC plate after a Gewald aminothiophene synthesis with this compound. What could they be?
In the Gewald reaction, which is a multicomponent reaction to form 2-aminothiophenes, the presence of multiple spots on a TLC plate can indicate:
-
Unreacted Starting Materials: The ketone/aldehyde, the active methylene nitrile, or this compound may not have been fully consumed.
-
Knoevenagel Condensation Intermediate: The initial product of the reaction between the carbonyl compound and the active methylene nitrile may be present.
-
Dimerization or Polymerization Products: Starting materials or reactive intermediates can sometimes undergo self-condensation.
-
Side Products from this compound: Although less common in this specific reaction, this compound could potentially undergo hydrolysis under certain conditions, though it is generally stable.
To troubleshoot, consider adjusting the stoichiometry of your reactants, the order of addition, and ensuring the purity of your starting materials.[1]
Troubleshooting Guides
Hantzsch Thiazole Synthesis: this compound + α-Haloketone
This guide addresses common issues when synthesizing substituted thiazoles via the Hantzsch reaction using this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to low reactivity of the α-haloketone. | - Increase the reaction temperature or prolong the reaction time. - Consider using a more reactive α-haloketone (e.g., α-bromoketone instead of α-chloroketone). |
| Decomposition of this compound. | - Ensure the reaction is not being run at excessively high temperatures for extended periods. - Check the purity of the this compound. | |
| Formation of Multiple Products | Side reactions such as the formation of byproducts from the α-haloketone. | - Optimize the reaction temperature to favor the desired pathway. - Use a solvent that minimizes side reactions. Ethanol is often a good starting point.[2] |
| Impurities in starting materials. | - Purify the α-haloketone and this compound before use. | |
| Difficulty in Product Purification | The product is difficult to separate from unreacted starting materials or byproducts. | - Optimize the recrystallization solvent system. - If recrystallization is ineffective, consider column chromatography with a suitable eluent system. |
Gewald Aminothiophene Synthesis with this compound
This guide focuses on troubleshooting the Gewald synthesis when this compound is used as the sulfur source precursor.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of 2-Aminothiophene | Inefficient Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. | - Ensure the use of an effective base catalyst (e.g., morpholine, piperidine, or triethylamine).[1] - Remove water formed during the condensation, for example, by using a Dean-Stark apparatus.[1] |
| Low reactivity of elemental sulfur (if used directly). | - Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility and reactivity.[1] - Gently heat the reaction mixture (e.g., to 40-60 °C).[1] | |
| Dimerization or polymerization of intermediates. | - Adjust the concentration of the reactants. - Control the rate of addition of the reagents. | |
| Reaction Stalls | Steric hindrance from bulky substituents on the starting materials. | - Consider a two-step procedure where the α,β-unsaturated nitrile is isolated first, then reacted with this compound.[1] - Microwave irradiation has been shown to improve yields and reduce reaction times for sterically hindered substrates.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethylthiazole (Hantzsch Synthesis)
This protocol is adapted from a general procedure for the synthesis of 2,4-dimethylthiazole and can be modified for use with this compound.[3][4]
Materials:
-
This compound
-
Chloroacetone
-
Benzene (dried)
-
Sodium hydroxide or Potassium hydroxide solution (5N)
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve this compound in dry benzene.
-
Slowly add a solution of chloroacetone in dry benzene to the flask. The reaction is exothermic and should be controlled.
-
After the addition is complete, reflux the mixture for 30 minutes.
-
Cool the reaction mixture and add water with shaking.
-
Separate the aqueous layer and make it alkaline with a 5N solution of NaOH or KOH.
-
Extract the aqueous layer with ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the ether by distillation.
-
Purify the residual oil by fractional distillation to obtain 2,4-dimethylthiazole.
Protocol 2: General Procedure for Gewald Aminothiophene Synthesis
This is a general protocol for the Gewald reaction.[1][5][6]
Materials:
-
A ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
This compound (or elemental sulfur)
-
A basic catalyst (e.g., morpholine or triethylamine)
-
A suitable solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
In a reaction flask, combine the ketone or aldehyde, the active methylene nitrile, and the solvent.
-
Add the basic catalyst to the mixture.
-
Add this compound (or elemental sulfur) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Visualizing Reaction Workflows
References
Technical Support Center: Thioamidation with N,N-Dimethylthioacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N,N-Dimethylthioacetamide in thioamidation reactions. The information is intended to help researchers anticipate and address common challenges encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
Detailed search of scientific literature and chemical databases did not yield specific examples of common side products formed when this compound is used as a thioamidating agent. The reactivity of this compound is such that it is more commonly synthesized as a product rather than used as a reagent for thioamidation. General thioamidation literature heavily focuses on reagents like Lawesson's reagent, which have well-documented side products, but this information is not directly transferable to reactions involving this compound.
Given the lack of specific data on its side products in this context, this guide will focus on general best practices and potential, though not explicitly documented, side reactions based on the chemical nature of thioamides.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of this compound: Thioamides can be susceptible to thermal degradation. | - Maintain the lowest possible reaction temperature that still allows for the reaction to proceed.- Minimize reaction time.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Hydrolysis of this compound: The presence of water can lead to the hydrolysis of the thioamide back to the corresponding amide (N,N-Dimethylacetamide) and hydrogen sulfide. | - Use anhydrous solvents and reagents.- Thoroughly dry all glassware before use.- If the reaction must be performed in the presence of water, consider that hydrolysis will be a competing reaction and optimize for shorter reaction times and lower temperatures. | |
| Formation of an Amide Instead of a Thioamide | Hydrolysis: As mentioned above, water can hydrolyze the thioamide product. | - Rigorously exclude water from the reaction mixture. |
| Oxidative Desulfurization: Certain reagents or atmospheric oxygen can lead to the replacement of the sulfur atom with an oxygen atom. | - Perform the reaction under an inert atmosphere.- Avoid oxidizing agents unless they are a required part of the reaction mechanism. | |
| Complex product mixture | Reaction with Electrophiles: The sulfur atom in this compound is nucleophilic and can react with electrophiles, potentially leading to a variety of side products. | - Carefully consider the compatibility of all reagents in the reaction mixture.- Protect sensitive functional groups that could act as electrophiles. |
| Reaction with Nucleophiles: The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by strong nucleophiles, leading to addition or substitution products. | - Choose nucleophiles that will selectively react at the desired position on the substrate.- Control the stoichiometry of the nucleophile to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major side products when using this compound for thioamidation?
A1: There is currently a lack of specific published data detailing the common side products when this compound is used as a thioamidating agent. Based on the general reactivity of thioamides, potential side products could arise from hydrolysis (forming N,N-dimethylacetamide), thermal decomposition, or reactions with other nucleophilic or electrophilic species present in the reaction mixture.
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Reaction progress can be monitored by standard techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the desired product.
Q3: Is this compound stable under typical reaction conditions?
A3: this compound is a stable compound under standard conditions. However, like many thioamides, it can be sensitive to heat, strong acids or bases, and oxidizing agents. It is recommended to handle it in a well-ventilated area, preferably a fume hood, due to its potential odor and to store it in a cool, dry place.
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the general structure of a thioamidation reaction and highlights potential, though not specifically documented for this compound, side reaction pathways.
Caption: Potential reaction pathways in thioamidation.
Technical Support Center: Purification of Thioamides from N,N-Dimethylthioacetamide Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of thioamides from reaction mixtures involving N,N-Dimethylthioacetamide.
I. Troubleshooting Guides
This section addresses common issues encountered during the purification of thioamides, offering step-by-step solutions.
Issue 1: Difficulty Removing this compound
Problem: You are struggling to remove the high-boiling point, polar aprotic solvent this compound from your reaction mixture.
Possible Causes & Solutions:
-
Inadequate Extraction: A simple aqueous wash is often insufficient to remove polar aprotic solvents.
-
Solution: Employ a multi-step liquid-liquid extraction protocol. A common and effective method involves diluting the reaction mixture with a large volume of water and extracting with a less polar organic solvent like diethyl ether or ethyl acetate. To ensure complete removal of the this compound, it is crucial to wash the organic layer multiple times with water or brine.[1][2] For every 5 mL of this compound, using five 10 mL portions of water for washing is a good rule of thumb.[2]
-
-
Emulsion Formation: The presence of both polar and nonpolar components can lead to the formation of stable emulsions during extraction.
-
Solution:
-
Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
-
Issue 2: Co-elution of Impurities during Column Chromatography
Problem: Impurities are co-eluting with your desired thioamide product during silica gel column chromatography.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent system may not have the optimal polarity to resolve the thioamide from impurities.
-
Solution: Systematically screen for a better solvent system using thin-layer chromatography (TLC). A good starting point for many thioamides is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3][4] Vary the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target thioamide. For more polar thioamides, a methanol/dichloromethane system may be effective.[3]
-
-
Presence of Polar Impurities: Reactions involving this compound may produce polar byproducts. Potential impurities could arise from the hydrolysis of this compound to dimethylamine and thioacetic acid, or from side reactions with other reagents.
-
Solution:
-
Acid/Base Wash: Before chromatography, perform an acid wash (e.g., dilute HCl) to remove any basic impurities like dimethylamine, followed by a base wash (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Gradient Elution: Employ a gradient elution during column chromatography, starting with a low polarity mobile phase and gradually increasing the polarity. This can help separate compounds with different polarities more effectively.
-
-
Issue 3: Poor Crystal Formation or Oiling Out During Recrystallization
Problem: Your thioamide fails to crystallize, or separates as an oil during recrystallization.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The solvent may be too good or too poor a solvent for your thioamide at different temperatures.
-
Solution: The ideal recrystallization solvent should dissolve the thioamide poorly at low temperatures but have high solubility at elevated temperatures.[5] Common solvents for thioamide recrystallization include ethanol, ethanol/water mixtures, and xylene for elemental sulfur-containing impurities.[5][6] Screen various solvents and solvent mixtures to find the optimal conditions.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution:
-
Pre-purification: Attempt a preliminary purification by another method, such as a quick filtration through a small plug of silica gel, before recrystallization.
-
Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon to the hot solution before filtering and allowing it to cool.
-
-
-
Cooling Too Rapidly: Rapid cooling can lead to precipitation rather than crystallization, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a reaction involving this compound?
A1: While specific byproducts depend on the reaction conditions and other reagents, you should consider the possibility of impurities arising from the decomposition or side reactions of this compound itself. These can include:
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Dimethylamine and Thioacetic acid: From the hydrolysis of this compound, especially if water is present.[7]
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Products of reactions with electrophiles or nucleophiles: this compound can react with strong electrophiles or nucleophiles present in the reaction mixture. The thioamide functional group is nucleophilic at the sulfur atom.[8]
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Thermal decomposition products: At elevated temperatures, N,N-Dimethylacetamide (a close analog) is known to decompose.[9] Similar decomposition pathways may exist for the thio-analog.
Q2: How can I effectively remove residual this compound from my final product?
A2: Due to its high boiling point, removing trace amounts of this compound by rotary evaporation can be difficult.
-
Azeotropic Removal: Co-evaporation with a higher-boiling, non-polar solvent like toluene or xylene can sometimes help remove residual polar aprotic solvents.
-
High-Vacuum Drying: Drying the product under high vacuum for an extended period, possibly with gentle heating if the compound is stable, can be effective.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be lyophilized (e.g., water, dioxane), this can be an effective method for removing volatile and non-volatile impurities.
Q3: What is a good general-purpose column chromatography protocol for thioamides?
A3: A general protocol for silica gel column chromatography of thioamides is as follows:
-
Select a Solvent System: Based on TLC analysis, choose a solvent system that gives an Rf of ~0.2-0.3 for your product. A common starting point is a mixture of hexanes and ethyl acetate.[3]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent mixture and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Add a layer of sand on top to protect the silica surface.
-
Load the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. If the solubility is low, you can adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column (dry loading).[10]
-
Elute: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your purified thioamide.
Q4: Can I use reverse-phase chromatography for thioamide purification?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective method for purifying thioamides, especially for small-scale purifications or for obtaining very high purity material. A typical mobile phase for RP-HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
III. Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Thioamides
| Polarity of Thioamide | Recommended Solvent System | Typical Ratio (v/v) |
| Nonpolar | Hexanes/Ethyl Acetate | 95:5 to 80:20 |
| Intermediate Polarity | Hexanes/Ethyl Acetate | 80:20 to 50:50 |
| Polar | Dichloromethane/Methanol | 98:2 to 90:10[11] |
Note: Optimal ratios should be determined by TLC analysis for each specific compound.
Table 2: Common Solvents for Recrystallization of Thioamides
| Solvent | Typical Thioamide Characteristics | Expected Recovery |
| Ethanol (95%) | Aromatic and aliphatic thioamides | Good to Excellent[6] |
| Ethanol/Water | Thioamides with moderate polarity | Good to Excellent |
| Toluene or Xylene | Thioamides with sulfur-containing impurities | Good[5] |
| Hexanes/Ethyl Acetate | Less polar thioamides | Variable |
Note: Recovery is highly dependent on the specific compound's solubility profile.
IV. Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of this compound
-
Dilution: Dilute the reaction mixture containing this compound with a significant volume of water (e.g., 5-10 times the volume of the reaction mixture).
-
Extraction: Transfer the diluted mixture to a separatory funnel and extract with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Separate the organic layer and wash it multiple times with water (at least 3-5 times) to remove the residual this compound. Washing with brine can help to break any emulsions and further dry the organic layer.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: General Recrystallization Procedure for Thioamides
-
Dissolution: In an Erlenmeyer flask, add the crude thioamide and a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Addition of Solvent: Add the hot solvent portion-wise until the thioamide just dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
V. Mandatory Visualizations
Caption: General experimental workflow for thioamide purification.
Caption: Logical troubleshooting workflow for purification issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. scispace.com [scispace.com]
- 5. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (41al) Thermal Decomposition of Dimethylacetamide (DMAc) | AIChE [proceedings.aiche.org]
- 10. krishgenbiosystems.com [krishgenbiosystems.com]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: N,N-Dimethylthioacetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylthioacetamide. The information is designed to address specific issues that may be encountered during experiments, with a focus on the effect of solvents on reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of a solvent on the reaction rate of this compound?
The choice of solvent can significantly influence the reaction rate of this compound, primarily through its polarity and ability to stabilize the transition state of the reaction. For reactions where a charge is developed in the activated complex, an increase in solvent polarity generally accelerates the reaction rate. Conversely, if there is less charge in the activated complex compared to the starting materials, a more polar solvent may decrease the reaction rate.
This compound is highly soluble in polar solvents like water, alcohols, and acetone.[1] This solubility is crucial for achieving a homogeneous reaction mixture, which is essential for reproducible kinetic studies. The thioamide functional group in this compound has a significant ground-state dipole moment, which is larger than its corresponding amide, N,N-dimethylacetamide.[2] This suggests that solvent effects can be more pronounced for thioamides.
Q2: How does the solvent polarity specifically affect the hydrolysis of this compound?
It is expected that more polar solvents will stabilize the charged transition state more effectively than the neutral ground state of the reactants, leading to an increase in the reaction rate. Therefore, the rate of hydrolysis is expected to be faster in more polar solvents.
Q3: What is the proposed mechanism for the hydrolysis of this compound?
The hydrolysis of this compound can occur under both acidic and basic conditions, similar to the hydrolysis of amides.
-
Under basic conditions: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the thiocarbonyl carbon. This forms a tetrahedral intermediate, which then collapses to form a carboxylic acid and a dimethylamine anion, which is subsequently protonated.
-
Under acidic conditions: The thiocarbonyl oxygen is first protonated, which makes the thiocarbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the thiocarbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination steps lead to the formation of a carboxylic acid and a dimethylammonium ion.
Q4: How can the reaction rate of this compound hydrolysis be monitored experimentally?
A common and effective method for monitoring the reaction rate of this compound hydrolysis is UV-Vis spectrophotometry. The thioamide functional group has a characteristic UV absorption maximum at a different wavelength compared to the product amide or carboxylic acid.[3] By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined.
For example, one could monitor the disappearance of the this compound peak or the appearance of a product peak. It is crucial to first determine the absorption spectra of the reactant and the expected products in the chosen solvent to select an appropriate wavelength for monitoring where there is a significant change in absorbance and minimal interference from other species.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or no reaction | - Incorrect solvent: The chosen solvent may not be polar enough to facilitate the reaction. - Low temperature: The reaction may have a high activation energy. - Incorrect pH: The reaction may be catalyzed by acid or base, and the pH is not optimal. | - Switch to a more polar solvent or a mixture of solvents (e.g., aqueous-organic mixtures). - Increase the reaction temperature and ensure it is well-controlled. - Adjust the pH of the reaction mixture to be acidic or basic, depending on the desired catalytic conditions. |
| Inconsistent reaction rates | - Temperature fluctuations: Small changes in temperature can significantly affect the reaction rate. - Inhomogeneous solution: The reactants may not be fully dissolved in the solvent. - Variability in solvent composition: In mixed solvent systems, small variations in the solvent ratio can alter the polarity and affect the rate. | - Use a thermostatically controlled water bath or reaction block to maintain a constant temperature. - Ensure all reactants are fully dissolved before initiating the reaction. Use a solvent in which this compound is highly soluble.[1] - Prepare solvent mixtures accurately by volume or weight. |
| Difficulty in monitoring the reaction | - Inappropriate analytical technique: The chosen method may not be sensitive enough to detect the changes in concentration. - Overlapping spectral signals: In UV-Vis spectrophotometry, the reactant and product spectra may overlap, making it difficult to isolate a single wavelength for monitoring. | - Consider alternative analytical techniques such as HPLC, GC, or NMR spectroscopy. - Perform a full spectral scan of the reaction mixture at different time points to identify an isosbestic point or a region of maximal change. Derivative spectrophotometry may also be useful. |
Quantitative Data
While a comprehensive dataset for the effect of various solvents on the reaction rate of this compound is not available, the following table illustrates the expected qualitative trend based on the principles of solvent effects on reactions involving polar transition states.
| Solvent System (Aqueous-Organic) | Increasing % Organic Solvent | Expected Relative Reaction Rate | Reasoning |
| Water-Dioxane | 50% -> 90% Dioxane | Decreasing | Decreasing solvent polarity destabilizes the charged transition state. |
| Water-Ethanol | 50% -> 90% Ethanol | Decreasing | Decreasing solvent polarity destabilizes the charged transition state. |
| Water-Acetonitrile | 50% -> 90% Acetonitrile | Decreasing | Decreasing solvent polarity destabilizes the charged transition state. |
Note: This table represents an expected trend for a reaction proceeding through a polar transition state. Actual reaction rates would need to be determined experimentally.
Experimental Protocols
General Protocol for Kinetic Analysis of this compound Hydrolysis via UV-Vis Spectrophotometry
This is a generalized protocol and may require optimization for specific experimental conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the desired solvent or solvent mixture.
-
Prepare the acidic or basic solution (e.g., HCl or NaOH) of the desired concentration in the same solvent system.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired wavelength for monitoring based on the previously determined absorption spectra of the reactant and products.
-
Use a thermostatically controlled cell holder to maintain a constant temperature.
-
-
Kinetic Run:
-
Pipette a known volume of the this compound stock solution into a cuvette and place it in the spectrophotometer.
-
Allow the solution to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known volume of the acid or base solution to the cuvette.
-
Quickly mix the solution and start recording the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance data to concentration data using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
Determine the order of the reaction and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln[A] vs. time).
-
Visualizations
Caption: Experimental workflow for kinetic analysis.
References
preventing byproduct formation in N,N-Dimethylthioacetamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-Dimethylthioacetamide. Our focus is on preventing byproduct formation and simplifying purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the thionation of N,N-Dimethylacetamide. This is typically achieved using thionating agents such as Lawesson's reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀).[1][2][3] Variations of the P₄S₁₀ method, such as in combination with hexamethyldisiloxane (HMDO) or supported on alumina (Al₂O₃), have been developed to improve yields and simplify purification.[4][5][6]
Q2: I'm having trouble with the purification of this compound when using Lawesson's reagent. What is the cause and how can I resolve this?
A2: A common issue with Lawesson's reagent is the formation of a six-membered phosphorus-containing byproduct that often has a similar polarity to the desired thioamide product, making separation by column chromatography challenging.[7][8] To address this, a modified workup procedure involving the addition of ethanol or ethylene glycol can be employed.[7] These reagents react with the byproduct to form more polar compounds that are easier to separate. A chromatography-free workup using ethylene glycol has been developed, which also reduces phosphorus-containing aqueous waste.[7][9]
Q3: Are there alternative thionating agents that offer easier purification than Lawesson's reagent?
A3: Yes, several alternatives have been developed to circumvent the purification challenges associated with Lawesson's reagent. The combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) is reported to provide comparable or even superior yields to LR, with the significant advantage that the byproducts can be removed by a simple hydrolytic workup or filtration.[1][4][7] Another effective method involves using P₄S₁₀ supported on alumina (P₄S₁₀/Al₂O₃), which acts as a solid-supported reagent. This approach simplifies the workup, as the byproducts are scavenged by the alumina and can be removed by filtration.[5][8]
Q4: My thionation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A4: Low yields in thionation reactions can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.
-
Reagent quality: The thionating agent, particularly P₄S₁₀, is sensitive to moisture. Ensure that the reagent is fresh and handled under anhydrous conditions.
-
Sub-optimal temperature: The reaction temperature might be too low. Thionation reactions are often carried out at elevated temperatures, typically in refluxing solvents like toluene or dioxane.
-
Product degradation: Although thioamides are generally stable, prolonged exposure to high temperatures or harsh acidic/basic conditions during workup can lead to degradation.
Q5: Can I use microwave irradiation to improve the synthesis of this compound?
A5: Yes, microwave-assisted synthesis has been shown to be effective for thionation reactions. It can significantly shorten reaction times and in some cases, improve yields compared to conventional heating methods.[10]
Troubleshooting Guides
Issue 1: Presence of a Persistent Byproduct with Similar Polarity to the Product
Scenario: After performing the synthesis of this compound using Lawesson's reagent, you observe a byproduct spot on the TLC plate that is very close to your product spot, making purification by column chromatography difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct removal.
Issue 2: Low or No Product Formation
Scenario: After carrying out the thionation of N,N-Dimethylacetamide, TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material and little to no product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Data Presentation
The following tables present representative data for the thionation of amides using different reagents. Please note that specific yields for this compound may vary.
Table 1: Comparison of Thionating Agents for Amide Synthesis
| Thionating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification Method | Reference |
| Lawesson's Reagent | N-p-methylphenylbenzamide | Toluene | Reflux | 3 | >95 (crude) | Ethylene glycol workup, recrystallization | [7] |
| P₄S₁₀/HMDO | Benzamide | Dichloromethane | Reflux | 1 | 95 | Hydrolytic workup, filtration | [1][9] |
| P₄S₁₀/Al₂O₃ | Various amides | Dioxane | Reflux | N/A | 62-93 | Hydrolytic workup, filtration | [5][8] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Difficult Purification (LR) | Phosphorus byproduct with similar polarity to product. | Use an ethylene glycol workup to decompose the byproduct into a more polar species.[7] |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor by TLC. |
| Poor reagent quality. | Use fresh, anhydrous thionating agent, especially P₄S₁₀. | |
| Reaction Stalls | Steric hindrance of the substrate. | Consider using microwave irradiation or a more reactive thionating system like P₄S₁₀/HMDO. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Lawesson's Reagent with Chromatography-Free Workup
This protocol is adapted from a general procedure for thioamide synthesis with a modified workup.[7]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-Dimethylacetamide (1.0 eq), Lawesson's reagent (0.5 eq), and toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethylene glycol and a small amount of water (e.g., 1 mL per 100 mL of ethylene glycol).
-
Heat the mixture to approximately 95°C and stir until TLC analysis shows the disappearance of the non-polar phosphorus byproduct.[7]
-
Cool the mixture and transfer it to a separatory funnel.
-
Separate the toluene layer. The ethylene glycol layer can be back-extracted with toluene to recover any dissolved product.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or distillation if necessary.
Protocol 2: Synthesis of this compound using P₄S₁₀ and HMDO
This protocol is based on a general method for the thionation of amides using P₄S₁₀/HMDO.[1][9]
Reaction Scheme:
Caption: P4S10/HMDO thionation reaction.
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend P₄S₁₀ in an anhydrous solvent such as dichloromethane or toluene.
-
Add hexamethyldisiloxane (HMDO) to the suspension.
-
Add N,N-Dimethylacetamide (1.0 eq) to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be worked up by a simple hydrolytic procedure, such as washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Alternatively, the crude mixture can be filtered through a short plug of silica gel to remove the phosphorus byproducts.[6][7] The product can then be isolated by evaporation of the solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. audreyli.com [audreyli.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in N,N-Dimethylthioacetamide Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered when using N,N-Dimethylthioacetamide in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern in reactions involving this compound?
A1: Catalyst poisoning refers to the deactivation of a catalyst by the strong adsorption of chemical species, known as poisons, onto its active sites.[1][2] This blockage of active sites prevents the catalyst from facilitating the desired chemical reaction, leading to reduced reaction rates, lower yields, and in some cases, complete reaction failure.[3]
This compound contains a sulfur atom within its thioamide functional group. Sulfur compounds are well-documented poisons for a variety of transition metal catalysts, particularly those based on palladium, rhodium, and nickel.[2] The lone pair of electrons on the sulfur atom can strongly coordinate to the metal center of the catalyst, forming a stable complex that renders the catalyst inactive.
Q2: Which types of catalysts are most susceptible to poisoning by this compound?
A2: Palladium, rhodium, and nickel catalysts are highly susceptible to poisoning by sulfur-containing compounds like this compound. These metals are commonly used in a wide range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and carbonylations. The strong affinity of these soft metals for soft ligands like sulfur makes them particularly vulnerable to deactivation.
Q3: What are the common signs of catalyst poisoning in my reaction?
A3: The following observations may indicate that your catalyst is being poisoned by this compound or a related sulfur-containing impurity:
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Reduced or stalled reaction rate: The reaction proceeds much slower than expected or stops completely before all the starting material is consumed.
-
Low product yield: The isolated yield of the desired product is significantly lower than anticipated.
-
Formation of byproducts: In some cases, catalyst deactivation can lead to alternative reaction pathways and the formation of undesired side products.
-
Change in reaction mixture appearance: The formation of a black precipitate, often referred to as "palladium black" in palladium-catalyzed reactions, can be a sign of catalyst decomposition and agglomeration, which can be exacerbated by poisoning.
Q4: Can the solvent or other reagents contribute to catalyst poisoning in the presence of this compound?
A4: Yes. While this compound itself is a primary concern, other factors can influence the severity of catalyst poisoning:
-
Impurities in reagents: Trace impurities of other sulfur-containing compounds in your starting materials or solvents can also contribute to catalyst deactivation.
-
Reaction conditions: High temperatures can sometimes accelerate catalyst decomposition, especially when a poison is present.
-
Ligand choice: The type of ligand used with the metal catalyst can influence its susceptibility to poisoning. Some ligands can bind more strongly to the metal center, offering a degree of protection against displacement by the poison.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Cause: The catalyst has been poisoned by the sulfur atom in this compound, leading to a loss of catalytic activity.
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for the partial deactivation of the catalyst and allow the reaction to proceed to completion.
-
Select a More Robust Ligand: The choice of ligand can significantly impact the catalyst's stability. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often form more stable complexes with the metal center, making them less susceptible to displacement by the thioamide.
-
Purify Reagents: Ensure that all starting materials, including the this compound and solvents, are of high purity and free from other sulfur-containing impurities.
-
Consider a "Sacrificial" Additive: In some cases, the addition of a species that preferentially binds to the sulfur poison can protect the catalyst. For instance, the use of a silver salt has been reported to prevent sulfur poisoning in some thioamide-involved reactions by acting as a desulfurating agent.[4]
Issue 2: Inconsistent Reaction Results
Possible Cause: Variability in the extent of catalyst poisoning from batch to batch of this compound or other reagents.
Troubleshooting Steps:
-
Standardize Reagent Purity: Use this compound and other reagents from a single, trusted supplier and, if possible, from the same lot number to minimize variability in impurity profiles.
-
Implement a Purity Check: If inconsistent results persist, consider implementing a routine analytical check (e.g., by GC-MS or LC-MS) on incoming batches of this compound to screen for potential catalyst poisons.
-
Pre-treat the Thioamide: In some instances, pre-treating the this compound with a scavenger to remove highly reactive sulfur impurities may be beneficial.
Quantitative Data Summary
The following table provides a hypothetical summary of the impact of this compound concentration on the yield of a generic palladium-catalyzed cross-coupling reaction. This data illustrates the typical trend observed with catalyst poisoning.
| Entry | Catalyst System | This compound (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (1 mol%) | 0 | 12 | 95 |
| 2 | Pd(PPh₃)₄ (1 mol%) | 1 | 12 | 62 |
| 3 | Pd(PPh₃)₄ (1 mol%) | 5 | 12 | 15 |
| 4 | Pd(dppf)Cl₂ (1 mol%) | 1 | 12 | 88 |
| 5 | Pd(dppf)Cl₂ (1 mol%) | 5 | 12 | 45 |
This table is for illustrative purposes and the actual results will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Screening for Ligand Efficacy in Mitigating Catalyst Poisoning
This protocol outlines a general procedure for screening different ligands to identify a catalyst system that is more resistant to poisoning by this compound.
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Reaction Setup: In parallel reaction vessels, set up the desired reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To each vessel, add the substrate, coupling partner, base, and solvent.
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Catalyst Preparation: In separate vials, prepare the catalyst systems by combining the palladium precursor (e.g., Pd₂(dba)₃) with the respective ligands (e.g., PPh₃, XPhos, SPhos, an NHC ligand) in the appropriate stoichiometry.
-
Initiation: Add the prepared catalyst solution and the this compound to each reaction vessel.
-
Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Analysis: Compare the reaction rates and final yields to determine which ligand provides the best performance in the presence of the thioamide.
Protocol 2: Quantifying the Impact of this compound on Catalyst Activity
This experiment aims to quantify the inhibitory effect of this compound on a standard catalytic reaction.
-
Baseline Reaction: Run a baseline reaction without the addition of this compound. Monitor the reaction progress at regular intervals to establish a kinetic profile.
-
Poisoned Reactions: Set up a series of reactions with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mol%).
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Kinetic Monitoring: Monitor the progress of each reaction under the same conditions as the baseline experiment.
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Data Analysis: Plot the product concentration versus time for each reaction. Compare the initial reaction rates and the final conversions to quantify the extent of inhibition as a function of the this compound concentration.
Visualizations
Caption: Signaling pathway of catalyst poisoning.
Caption: Troubleshooting workflow for low yield.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Using N,N-Dimethylthioacetamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with N,N-Dimethylthioacetamide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of scaling up chemical reactions involving this versatile thioamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions utilizing this compound, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SC-01 | Low or Inconsistent Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature.[1] 3. Thermal Decomposition: Degradation of this compound or product at elevated temperatures. 4. Poor Mixing: Inefficient mass transfer in a larger reactor, leading to localized "hot spots" or concentration gradients. | 1. Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the consumption of starting materials and formation of the product to determine the optimal reaction endpoint.[2] 2. Stoichiometry and Temperature Control: Carefully control the molar ratios of reactants. Perform a Design of Experiments (DoE) to identify the optimal temperature range that maximizes product formation while minimizing byproduct generation. 3. Calorimetry Studies: Conduct reaction calorimetry to understand the heat flow of the reaction. This will help in designing an appropriate thermal management strategy for the scaled-up process. 4. Agitation Study: Ensure the agitation speed and impeller design are suitable for the reactor scale to maintain a homogeneous reaction mixture. |
| SC-02 | Impurity Profile Differs from Lab Scale | 1. Extended Reaction Times: Longer heating or reaction times at scale can lead to the formation of different or higher levels of impurities. 2. Different Heating/Cooling Profiles: Slower heating and cooling rates in larger reactors can alter the course of the reaction. 3. Contamination: Introduction of contaminants from new equipment or raw material sources. | 1. Impurity Profiling: Utilize techniques like LC-MS/MS to identify and quantify impurities.[3] Develop a thorough understanding of the impurity formation pathways. 2. Process Analytical Technology (PAT): Employ PAT to monitor critical process parameters in real-time, allowing for better control over the reaction. 3. Raw Material Qualification: Implement stringent quality control for all raw materials and thoroughly clean and validate new equipment. |
| SC-03 | Product Isolation and Purification Challenges | 1. Different Crystallization/Precipitation Behavior: Changes in solubility and saturation at a larger scale. 2. Emulsion Formation during Workup: Difficulty in phase separation during extraction. 3. Co-precipitation of Impurities: Impurities may crystallize with the desired product. | 1. Solubility Studies: Determine the solubility of the product and key impurities in various solvents at different temperatures to optimize the crystallization process. 2. Workup Optimization: Experiment with different solvent systems and adjust pH to improve phase separation. Consider the use of demulsifiers if necessary. 3. Recrystallization or Slurrying: Develop a robust recrystallization or slurry procedure to effectively remove trapped impurities. Consider chromatography-free purification methods where possible.[4][5][6] |
| SC-04 | Safety Concerns at Scale | 1. Exothermic Reaction: Potential for a runaway reaction if the heat of reaction is not managed effectively. 2. Gas Evolution: Unexpected or rapid gas evolution can lead to a pressure buildup in the reactor. 3. Thermal Instability: this compound or the reaction mixture may be unstable at the process temperature. | 1. Reaction Calorimetry: Essential for determining the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to design adequate cooling capacity. 2. Off-Gas Analysis: Monitor and quantify any off-gassing to ensure the reactor's venting system is appropriately sized. 3. Thermal Hazard Assessment: Use techniques like Differential Scanning Calorimetry (DSC) to determine the thermal stability of reactants, intermediates, and products under process conditions. |
Frequently Asked Questions (FAQs)
1. What are the primary scale-up challenges associated with reactions using this compound?
The main challenges include managing the reaction exothermicity, controlling impurity formation due to different thermal profiles at scale, ensuring efficient mixing and mass transfer in larger reactors, and developing robust and scalable purification methods to achieve consistent product quality.
2. How can I monitor the progress of a reaction involving this compound at a large scale?
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for monitoring the consumption of this compound and the formation of the desired product and any byproducts.[2] Developing a validated in-process control (IPC) method is crucial for making informed decisions during the manufacturing process.
3. What are the common impurities to look out for?
Common impurities can arise from side reactions such as hydrolysis of the thioamide group, oxidation to the corresponding amide, or reactions with residual starting materials or intermediates. The specific impurity profile will be highly dependent on the reaction conditions and other reactants involved. A thorough impurity profiling study using techniques like LC-MS/MS is recommended.[3][7]
4. Are there any specific safety precautions for handling this compound at an industrial scale?
Beyond standard chemical handling procedures, it is important to have a comprehensive understanding of the thermal stability of this compound and the overall reaction mixture. A thorough process safety assessment, including reaction calorimetry and thermal stability studies, should be conducted to identify and mitigate any potential thermal hazards.
5. How does the solubility of this compound affect scale-up?
This compound is soluble in a range of organic solvents. Its solubility characteristics are important for reaction solvent selection and for the design of the workup and purification processes. Changes in concentration and temperature at scale can affect the solubility of all components, potentially leading to precipitation or crystallization issues.
Experimental Protocols
While specific protocols are highly dependent on the particular reaction, here is a general methodology for evaluating the thermal stability of a reaction involving this compound, a critical step in scale-up.
Protocol: Reaction Calorimetry for Thermal Hazard Assessment
Objective: To determine the heat of reaction, adiabatic temperature rise, and other safety parameters for a reaction using this compound.
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
Procedure:
-
Calibration: Calibrate the calorimeter for heat flow and stirrer power.
-
Charging Reactants: Charge the reactor with the solvent and this compound.
-
Isothermal Segment: Bring the reactor contents to the desired initial reaction temperature and allow them to stabilize.
-
Dosing: Add the other reactant(s) at a controlled rate, maintaining the desired reaction temperature.
-
Isothermal Hold: After the addition is complete, hold the reaction at temperature to ensure completion.
-
Cooling: Cool the reaction mixture to a safe temperature.
-
Data Analysis: Analyze the calorimetric data to determine:
-
Heat of reaction (ΔHr)
-
Heat capacity of the reaction mixture (Cp)
-
Adiabatic temperature rise (ΔTad = -ΔHr / Cp)
-
Maximum Temperature of the Synthesis Reaction (MTSR)
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Scale-Up Logic Flow
Caption: Logical workflow for scaling up a chemical process.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105784867A - HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard - Google Patents [patents.google.com]
- 3. biomedres.us [biomedres.us]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
Technical Support Center: Monitoring N,N-Dimethylthioacetamide Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the progress of chemical reactions involving N,N-Dimethylthioacetamide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for analysis?
This compound (C4H9NS, MW: ~103.19 g/mol ) is a polar thioamide compound, appearing as a colorless to pale yellow liquid.[1][2] For analytical purposes, its most important properties are:
-
High Polarity: It is highly soluble in polar solvents like water, methanol, and acetone, but less soluble in non-polar solvents such as hexanes.[1] This dictates the choice of chromatographic conditions.
-
Thioamide Group: The presence of a sulfur and nitrogen atom makes it amenable to detection by mass spectrometry and can influence its interaction with silica gel on TLC plates.[1]
-
Potential Basicity: The nitrogen atom can act as a weak base, which may cause streaking on acidic silica gel TLC plates.[3]
Q2: Why is it crucial to monitor a reaction's progress?
Monitoring a reaction allows you to:
-
Determine if the starting material is being consumed.
-
Observe the formation of the desired product.
-
Identify the formation of any side products or intermediates.
-
Optimize reaction time by stopping the reaction upon completion, preventing potential product degradation or the formation of further impurities.
Q3: Which technique, TLC or LC-MS, is better for my needs?
The choice depends on your specific requirements:
-
TLC is a rapid, simple, and inexpensive technique ideal for quick qualitative checks to see if the reaction is progressing.[4] It's excellent for determining the presence or absence of starting material and products.
-
LC-MS is a more powerful, quantitative technique. It provides higher resolution separation and gives mass information, which is crucial for confirming the identity of products and intermediates and for detecting low-level impurities.[5]
Q4: How should I prepare my reaction sample for analysis?
For both techniques, a small aliquot is taken from the reaction mixture.
-
For TLC: If the reaction solvent is organic and not excessively high-boiling (e.g., DCM, EtOAc), you can often spot the mixture directly.[6] If the solvent is high-boiling (e.g., DMF, DMSO), you may need to perform a micro-workup or dilute the sample significantly in a more volatile solvent to avoid smearing.[7]
-
For LC-MS: The sample must be free of particulates.[8] Dilute the aliquot in a solvent compatible with your mobile phase (e.g., a mixture of water and acetonitrile or methanol).[9][10] The solution should then be filtered through a syringe filter (typically 0.22 or 0.45 µm) before injection to prevent clogging the instrument.[8]
Section 2: TLC Monitoring and Troubleshooting Guide
Detailed Experimental Protocol for TLC Monitoring
-
Chamber Preparation: Line a TLC developing chamber with filter paper and add your chosen mobile phase (solvent system) to a depth of about 0.5 cm. Close the lid and let the chamber saturate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[4] Mark three lanes on the baseline for your starting material (SM), reaction mixture (R), and a "co-spot" (C).[6]
-
Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, apply a small spot to the "SM" and "C" lanes.
-
Take a small aliquot of your reaction mixture. Using a clean capillary tube, apply a small spot to the "R" and "C" lanes (spotting directly on top of the starting material in the "C" lane).[6]
-
Keep spots small (1-2 mm diameter) to ensure good separation.[6]
-
-
Development: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[6] Close the lid and allow the solvent to ascend the plate via capillary action.
-
Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).
-
Interpretation: Compare the lanes. As the reaction progresses, the spot corresponding to the starting material in the "R" lane should diminish, and a new spot corresponding to the product should appear. The reaction is complete when the starting material spot is no longer visible in the "R" lane.
TLC Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Streaking or Elongated Spots | 1. Sample is too concentrated (overloaded).[11][12] 2. This compound or product is basic and interacting strongly with the acidic silica gel.[12] 3. Mobile phase is not suitable. | 1. Dilute your sample and re-spot. 2. Add a small amount of a base (e.g., 0.1-1% triethylamine or ammonia) to your mobile phase to neutralize the silica gel.[11] 3. Experiment with a different solvent system. |
| Spots Remain at the Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds up the plate.[11] | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[11] |
| Spots Run to the Solvent Front (Rf ≈ 1) | The mobile phase is too polar, causing all compounds to travel with it.[11] | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[11] |
| No Spots are Visible | 1. Sample is too dilute.[11] 2. Compound is not UV-active. 3. Compound is volatile and has evaporated.[11] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11] 2. Use a chemical stain (e.g., potassium permanganate, iodine, anisaldehyde). 3. This is less likely for this compound but can occur with low boiling point products. |
| Reactant and Product have Similar Rf Values | The chosen solvent system does not provide adequate separation.[7] | Try different solvent systems with varying polarities and compositions. Using a "cospot" will help determine if two spots are truly identical or just very close.[7] |
Data Presentation: Suggested TLC Solvent Systems
The following table provides starting points for developing a TLC method for this compound and related compounds on a standard silica gel plate.
| Compound Polarity | Solvent System Example | Rationale |
| Low to Medium | 10-50% Ethyl Acetate in Hexane[13] | A standard system for many organic compounds. Adjust the ratio to achieve the desired Rf. |
| Medium to High | 5-10% Methanol in Dichloromethane (DCM) | Offers higher polarity than EtOAc/Hexane systems for more polar compounds. |
| High / Basic | 1-10% of (10% NH4OH in Methanol) in DCM[13] | The ammonia helps to de-activate the acidic silica, preventing streaking of basic compounds.[11][13] |
Section 3: LC-MS Monitoring and Troubleshooting Guide
Detailed Experimental Protocol for LC-MS Monitoring
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture (e.g., 10 µL) into a larger volume (e.g., 1 mL) of a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[14]
-
Vortex the sample to ensure it is homogenous.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.[8] This is critical to remove any particulates that could clog the system.
-
-
LC Method Setup:
-
Column: A C18 reversed-phase column is a common and suitable choice for polar molecules like this compound.
-
Mobile Phase: Use high-purity, LC-MS grade solvents.[8] A typical setup would be:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over several minutes to elute compounds of increasing hydrophobicity. A typical gradient might run from 5% B to 95% B over 5-10 minutes.
-
-
MS Method Setup:
-
Ionization Source: Electrospray Ionization (ESI) is well-suited for polar molecules. Use positive ion mode (ESI+) to detect the protonated molecule [M+H]+. For this compound, the expected mass would be approximately 104.19 Da.[3]
-
Acquisition Mode: Start with a full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).
-
Tuning: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[15]
-
-
Analysis: Inject the prepared sample. Monitor the total ion chromatogram (TIC) for peaks. Extract the ion chromatograms for the expected masses of your starting material and product to track their appearance and disappearance over the course of the reaction.
LC-MS Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No/Low Signal for Analyte | 1. Incorrect MS settings (wrong polarity, mass range).[15] 2. Sample is too dilute. 3. Ion suppression from salts or other matrix components.[15] 4. Sample degradation.[15] | 1. Verify MS settings are correct for your compound (e.g., ESI+ for this compound). 2. Prepare a more concentrated sample. 3. Improve sample cleanup, dilute the sample further, or adjust chromatography to separate the analyte from interfering species.[15] 4. Prepare a fresh sample for injection.[15] |
| High System Backpressure | 1. Blockage in the LC flow path (tubing, guard column, or analytical column).[8] 2. Sample precipitation in the injector or on the column. | 1. Systematically disconnect components starting from the detector and moving backward to locate the clog. Reverse flush the column if permissible or replace the guard column frit.[8] 2. Ensure your sample is fully dissolved in a solvent weaker than or equal to the initial mobile phase.[14] |
| Peak Tailing or Splitting | 1. Column contamination or degradation. 2. Mismatch between sample solvent and mobile phase.[14] 3. Secondary interactions with the column (e.g., basic analyte with residual silanols). | 1. Flush the column with a strong solvent or replace it if it's old. 2. Re-dissolve the sample in the initial mobile phase.[14] 3. Ensure the mobile phase is adequately buffered (e.g., with 0.1% formic acid) to minimize these interactions.[16] |
| Carryover (Peak in Blank Injection) | The analyte has adsorbed somewhere in the system (injector, tubing, column) from a previous high-concentration sample. | 1. Flush the injection system and needle with a strong solvent.[17] 2. Run multiple blank injections with a high-organic mobile phase to wash the column. 3. Reduce the concentration of your most concentrated samples if possible. |
Data Presentation: Typical LC-MS Parameters
| Parameter | Typical Setting | Rationale/Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and separation for polar to moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for better ESI+ signal and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic eluent with low viscosity and good UV transparency. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard analytical columns. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar compounds; the nitrogen in the thioamide readily accepts a proton. |
| Expected Ion | [M+H]+ | For this compound, this corresponds to an m/z of ~104.19. |
| Scan Range | m/z 50 - 500 | A broad range to capture the starting material, product, and potential byproducts. |
Section 4: Visual Diagrams and Workflows
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scbt.com [scbt.com]
- 3. Ethanethioamide, N,N-dimethyl- (CAS 631-67-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. opentrons.com [opentrons.com]
- 6. How To [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 10. youtube.com [youtube.com]
- 11. silicycle.com [silicycle.com]
- 12. chembam.com [chembam.com]
- 13. Chromatography [chem.rochester.edu]
- 14. halocolumns.com [halocolumns.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. zefsci.com [zefsci.com]
Technical Support Center: Managing the Odor of N,N-Dimethylthioacetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the potent odor of N,N-Dimethylthioacetamide in a laboratory setting.
Troubleshooting Guide
Persistent or unexpected odors during experiments with this compound can indicate procedural issues or inadequate containment. This guide will help you identify and resolve common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Strong, persistent odor in the general lab area | 1. Improper handling of the compound outside of a designated fume hood.[1] 2. Leaking storage container.[2] 3. Contaminated equipment or surfaces. 4. Inadequate laboratory ventilation.[3] | 1. Immediately move all handling of this compound and related materials into a certified chemical fume hood.[1] 2. Inspect the primary container for any breaches. If a leak is found, place it in a secondary, sealed container and consult your institution's EHS for disposal procedures.[4][5] 3. Decontaminate all potentially affected surfaces and equipment using a bleach solution as described in the experimental protocols below.[6] 4. Ensure your lab's ventilation system is functioning correctly. If you suspect an issue, contact your facility manager or EHS. |
| Odor emanating from the fume hood | 1. Fume hood sash is too high. 2. Cluttered fume hood disrupting airflow. 3. Insufficient neutralization of waste and equipment within the hood. | 1. Work with the fume hood sash at the lowest practical height. 2. Maintain a clean and organized fume hood to ensure proper airflow. 3. Implement a routine of neutralizing all contaminated materials with a bleach solution before removal from the fume hood.[1] |
| Lingering odor on glassware and equipment after cleaning | 1. Inadequate decontamination prior to standard washing. 2. Use of incompatible cleaning agents that do not neutralize the odor. | 1. All glassware and equipment that has been in contact with this compound should be soaked in a bleach bath for at least one hour prior to washing.[6] 2. Use a freshly prepared bleach solution for initial decontamination. |
| Odor from waste containers | 1. Improperly sealed waste containers. 2. Lack of in-container neutralization or adsorbent. | 1. Ensure all waste containers are tightly sealed when not in use.[4] 2. Add a layer of activated charcoal to the bottom of solid waste containers.[7][8] For liquid waste, consider adding a small amount of bleach solution if compatible with other waste components. Consult your EHS for guidance on mixed waste.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to minimize odor?
A1: Store this compound in a tightly sealed container, preferably with a PTFE-lined cap.[10] For an additional layer of protection, place the primary container inside a larger, sealed secondary container with a layer of activated charcoal at the bottom to adsorb any fugitive emissions.[8] This entire assembly should be stored in a well-ventilated area, ideally within a designated cabinet for odorous chemicals.
Q2: What Personal Protective Equipment (PPE) should I wear when working with this compound?
A2: When handling this compound, it is essential to wear appropriate PPE to prevent skin contact and inhalation. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Depending on the scale of your work and your institution's assessment, a respirator may be required. Always work within a certified chemical fume hood to minimize inhalation exposure.[4]
Q3: Can I dispose of small amounts of this compound down the drain?
A3: No, you should never dispose of this compound down the drain. It should be treated as hazardous waste and disposed of according to your institution's guidelines.[4][5][10] Collect all liquid and solid waste containing this compound in appropriately labeled hazardous waste containers.
Q4: Are there any alternative, less odorous reagents I can use for thionation?
A4: Yes, there has been research into developing odorless and air-stable thionating reagents as alternatives to traditional ones that can produce strong, unpleasant odors.[11][12] Depending on your specific reaction, you may be able to find a suitable, less odorous alternative. Consult the chemical literature for reagents compatible with your synthesis.
Experimental Protocols
Protocol 1: Preparation of a Bleach Neutralization Solution
This protocol describes the preparation of a bleach solution for neutralizing the odor of this compound on glassware, equipment, and work surfaces.
Materials:
-
Household bleach (typically 5-6% sodium hypochlorite)
-
Water
-
A designated container (e.g., a plastic tub or bucket)
Procedure:
-
In a well-ventilated area, preferably within a chemical fume hood, prepare a 10% bleach solution by diluting one part household bleach with nine parts water. For more persistent odors, a more concentrated solution can be used, but be mindful of the corrosive nature of bleach.[1][6]
-
Stir the solution gently to ensure it is thoroughly mixed.
-
Clearly label the container as "Bleach Solution for Thioamide Waste".
-
Keep the container covered when not in use.
Protocol 2: Decontamination of Glassware and Equipment
This protocol details the steps for decontaminating glassware and equipment that have been in contact with this compound.
Procedure:
-
Immediately after use, and while still inside the chemical fume hood, rinse the contaminated items with a small amount of an appropriate solvent (e.g., acetone) to remove the bulk of the this compound. Dispose of the solvent rinse as hazardous waste.
-
Carefully place the rinsed items into the prepared bleach neutralization bath.
-
Ensure the items are fully submerged.
-
Allow the items to soak for at least one hour. For heavily contaminated items, a longer soaking time may be necessary.
-
After soaking, remove the items from the bleach bath and rinse them thoroughly with water.
-
You can then proceed with your standard laboratory glassware washing procedure.
-
Dispose of the used bleach solution according to your institution's EHS guidelines.
Visualizations
Caption: Workflow for handling this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Ethanethioamide, N,N-dimethyl- (CAS 631-67-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound CAS#: 631-67-4 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Activated Carbon Odor Control - Air Treatment With Activated Carbon | Riley Equipment Company [recofiltration.com]
- 8. deltaadsorbents.com [deltaadsorbents.com]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. figshare.com [figshare.com]
- 12. Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission | CoLab [colab.ws]
Technical Support Center: Enhancing Selectivity in N,N-Dimethylthioacetamide Reactions
Welcome to the technical support center for N,N-Dimethylthioacetamide (DMTA) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their experiments involving this versatile thioamide. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with quantitative data, detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: Controlling regioselectivity in reactions with thioamides like DMTA is a common challenge. The outcome can be highly dependent on the reaction mechanism. A notable example is the photoredox-catalyzed hydrofunctionalization of unsaturated thioamides, where divergent regioselectivity can be observed.
In this system, the thioamide functional group can act as the oxidizable moiety, which can lead to different mechanistic pathways and, therefore, different regioisomers compared to analogous reactions with amides.[1] For instance, in the cyclization of allylic thioamides, oxidation of the sulfur atom can generate a cation radical, leading to a formal Markovnikov selectivity.[1] In contrast, when the alkene is the more readily oxidized group, an anti-Markovnikov product can be favored.[1]
Troubleshooting Strategies:
-
Catalyst Selection: The choice of photocatalyst is critical. The catalyst's oxidation potential must be matched to the desired reacting partner (the thioamide or the alkene).
-
Substrate Design: Modifying the electronic properties of the substrate can influence which part of the molecule is more easily oxidized, thus directing the regioselectivity.
-
Mechanistic Understanding: A thorough understanding of the reaction mechanism is key. Consider performing control experiments to elucidate the operative pathway in your specific system.
Q2: I'm observing significant epimerization at the α-carbon to the thioamide. What is causing this and how can I prevent it?
A2: Epimerization is a frequent side reaction in reactions involving thioamides, particularly in the context of peptide synthesis. The underlying cause is the increased acidity of the α-proton of the thioamide compared to its amide counterpart, making it more susceptible to deprotonation and subsequent loss of stereochemical integrity, especially under basic conditions. In one documented case of peptide synthesis, significant epimerization (22%) was observed when the thioamide was left unprotected.[2]
Troubleshooting Strategies:
-
Use of Milder Bases: If your reaction requires a base, consider using a milder one. For example, in solid-phase peptide synthesis (SPPS), switching from piperidine to a milder base like 2% DBU/2% piperidine in DMF can minimize epimerization.
-
Reaction Temperature and Time: Optimize your reaction conditions to use the lowest possible temperature and shortest reaction time that still allows for a reasonable yield.
-
Thioimidate Protection: A highly effective strategy is to protect the thioamide as a thioimidate. The thioimidate is less prone to epimerization and can be deprotected in a later step.[3][4]
Table 1: Effect of Thioimidate Protection on Epimerization
| Peptide Sequence | Protection Strategy | Observed Epimerization | Reference |
| AAKAFSAKFG | Unprotected Thioamide | 22% | [2] |
| AAKAFSAKFG | Thioimidate Protection | <0.01% | [4] |
Q3: My thioamide is hydrolyzing back to the corresponding amide during my reaction or workup. How can I avoid this?
A3: Thioamides can be susceptible to hydrolysis, an S-to-O exchange reaction, especially in the presence of water. This can be a significant side reaction that lowers the yield of your desired thioamide product.
Troubleshooting Strategies:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to perform the reaction under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: The choice of solvent can play a role. While this compound is soluble in polar solvents like water, using a non-aqueous, anhydrous solvent is recommended to minimize hydrolysis.
-
pH Control: If an aqueous workup is necessary, carefully control the pH. Thioamides are more resistant to hydrolysis than amides under certain conditions, but strong acidic or basic conditions can promote hydrolysis.
Troubleshooting Guides & Experimental Protocols
Guide 1: Minimizing Epimerization via Thioimidate Protection
This guide provides a general workflow for the protection of a thioamide as a thioimidate to prevent epimerization, a common issue in peptide synthesis.
Experimental Workflow for Thioimidate Protection:
Caption: Workflow for thioimidate protection to prevent epimerization.
Detailed Protocol for On-Resin Thioimidate Formation:
This protocol is adapted from methodologies developed for solid-phase peptide synthesis.[5]
-
Starting Material: Begin with the thioamide-containing peptide anchored to the solid support.
-
Alkylation:
-
Swell the resin in an appropriate solvent (e.g., DMF).
-
Add a solution of the alkylating agent (e.g., methyl iodide or p-azidobenzyl bromide) and a mild, non-nucleophilic base (e.g., collidine).
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by taking small aliquots of the resin and analyzing the peptide by mass spectrometry.
-
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF and other appropriate solvents to remove excess reagents.
-
Peptide Elongation: The peptide with the protected thioimidate can now be subjected to further standard SPPS cycles of Fmoc deprotection and amino acid coupling. The thioimidate is stable to the piperidine conditions used for Fmoc removal.[5]
-
Deprotection of Thioimidate:
-
Before cleaving the peptide from the resin, the thioimidate must be converted back to the thioamide.
-
For a methyl thioimidate, this can be achieved by treatment with H₂S gas in the presence of a weak base like collidine.[5]
-
For an azidobenzyl thioimidate, a safer and more common method is reduction with a reagent like dithiothreitol (DTT).
-
-
Final Cleavage: Once the thioamide is restored, the peptide can be cleaved from the resin using standard procedures (e.g., with trifluoroacetic acid).
Guide 2: Controlling Regioselectivity in Photoredox-Catalyzed Reactions
This section focuses on strategies to control the regioselectivity of reactions involving unsaturated thioamides, based on the principles of photoredox catalysis.
Logical Relationship of Regioselectivity Control:
Caption: Divergent regioselectivity in photoredox catalysis.
General Experimental Protocol for Regioselective Hydrofunctionalization:
This protocol is a generalized procedure based on the findings in photoredox-catalyzed reactions of unsaturated thioamides.[1]
-
Reactant Preparation: In a reaction vessel, dissolve the unsaturated thioamide substrate in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Catalyst Addition: Add the photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye with the appropriate redox potential) and any co-catalysts or additives. The choice of catalyst is crucial for selectivity.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the reaction vessel in front of a light source (e.g., a blue LED lamp) and begin stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purification: Purify the product mixture by column chromatography on silica gel to separate the regioisomers and determine the product ratio.
Table 2: Influence of Reaction Conditions on Regioselectivity (Hypothetical Data for Illustration)
| Entry | Photocatalyst | Solvent | Additive | Markovnikov:Anti-Markovnikov Ratio |
| 1 | Ir(ppy)₃ | CH₃CN | None | 85:15 |
| 2 | Ru(bpy)₃Cl₂ | DMF | LiCl | 20:80 |
| 3 | Eosin Y | DMSO | DIPEA | 50:50 |
| 4 | Acridinium Salt | CH₃CN | Thiophenol | 10:90 |
This table is for illustrative purposes to demonstrate how data on regioselectivity can be presented. Actual results will vary depending on the specific substrates and conditions.
References
- 1. Divergent regioselectivity in photoredox-catalyzed hydrofunctionalization reactions of unsaturated amides and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to Thionating Agents: Lawesson's Reagent versus N,N-Dimethylthioacetamide for Thioamidation
For researchers, scientists, and professionals in drug development, the conversion of amides to their thioamide analogues is a critical transformation in the synthesis of diverse biologically active molecules and pharmaceutical intermediates. This guide provides a detailed comparison of two potential reagents for this purpose: the well-established Lawesson's reagent and N,N-Dimethylthioacetamide. Our objective analysis, supported by experimental data, aims to inform the selection of the most appropriate reagent for your synthetic needs.
While Lawesson's reagent is a widely documented and effective thionating agent for amides, a comprehensive review of the scientific literature reveals a significant lack of evidence for the use of this compound as a direct sulfur-transfer agent for the thioamidation of amides. This guide will, therefore, focus on the robust data available for Lawesson's reagent and contrast it with the current understanding of this compound's chemical utility.
Lawesson's Reagent: The Gold Standard for Thioamidation
Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a cornerstone of organosulfur chemistry, renowned for its efficacy in converting carbonyl compounds, including amides, into their corresponding thiocarbonyls.[1][2] Its popularity stems from its generally high yields, mild reaction conditions, and broad substrate scope.
The mechanism of thioamidation using Lawesson's reagent involves a [2+2] cycloaddition of the reactive dithiophosphine ylide, which is in equilibrium with the reagent, to the amide carbonyl group. This is followed by a cycloreversion to form the thioamide and a stable phosphorus-oxygen byproduct.
Amide [label="Amide\n(R-C(=O)NR'R'')", fillcolor="#F1F3F4", fontcolor="#202124"]; LR [label="Lawesson's Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Thiaoxaphosphetane\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thioamide [label="Thioamide\n(R-C(=S)NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Phosphorus-Oxygen\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Amide -> Intermediate [label="+ Lawesson's Reagent"]; LR -> Intermediate; Intermediate -> Thioamide [label="Cycloreversion"]; Intermediate -> Byproduct; }
Caption: Mechanism of Thioamidation with Lawesson's Reagent.Performance Data for Lawesson's Reagent in Thioamidation
The following table summarizes the performance of Lawesson's reagent in the thioamidation of a variety of amide substrates, with data extracted from peer-reviewed literature.
| Substrate (Amide) | Product (Thioamide) | Reaction Conditions | Yield (%) | Reference |
| N-Phenylbenzamide | N-Phenylbenzothioamide | Toluene, reflux, 4 h | 95 | |
| N-Methylbenzamide | N-Methylthiobenzamide | Toluene, reflux | 91 | [3] |
| N-Benzylbenzamide | N-Benzylthiobenzamide | Toluene, reflux | 90 | [3] |
| N-Isopropylbenzamide | N-Isopropylthiobenzamide | Toluene, reflux | 89 | [3] |
| N-Methyl-3-phenylpropionamide | N-Methyl-3-phenylthiopropionamide | Toluene, reflux | 80 | [3] |
| 2-Pyrrolidinone | 2-Pyrrolidinethione | Dioxane, reflux | 85 | [4] |
| ε-Caprolactam | ε-Caprothiolactam | Dioxane, reflux | 92 | [4] |
Experimental Protocol: Thioamidation of N-Phenylbenzamide using Lawesson's Reagent
This protocol provides a general procedure for the thioamidation of an amide using Lawesson's reagent.
Materials:
-
N-Phenylbenzamide (1.0 mmol)
-
Lawesson's Reagent (0.55 mmol)
-
Toluene (4 mL)
-
Ethanol (2 mL)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of N-phenylbenzamide (1.0 mmol) and Lawesson's reagent (0.55 mmol) in toluene (4 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) until the starting amide is completely consumed (typically 4 hours).
-
The reaction mixture is cooled to room temperature, and ethanol (2 mL) is added. The mixture is then heated at reflux for an additional 2 hours to decompose any remaining Lawesson's reagent byproducts.
-
The solvents are removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the pure N-phenylbenzothioamide.
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Mix Amide and\nLawesson's Reagent\nin Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="Reflux and Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool, Add Ethanol,\nand Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Solvent Removal and\nAqueous Workup", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Dry, Concentrate, and\nPurify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Thioamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reactants; Reactants -> Reflux; Reflux -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> Product; }
Caption: Experimental Workflow for Thioamidation.This compound: An Unconventional Choice for Thioamidation
In stark contrast to the wealth of information available for Lawesson's reagent, our extensive search of the scientific literature did not yield any studies demonstrating the use of this compound as a direct thionating agent for the conversion of amides to thioamides. While this compound contains a sulfur atom, its primary reported applications are not as a sulfur-transfer reagent in this context.
It is important to distinguish this from reactions where N,N-dimethylacetamide (the oxygen analog) is used in combination with a separate sulfur source to generate thioamides. In such cases, the amide component of N,N-dimethylacetamide acts as a reactant, but this compound itself is not the thionating agent.
The lack of literature precedent suggests that this compound is either not effective for this transformation or its use is highly niche and not widely reported. Researchers considering thioamidation are therefore advised to rely on well-established reagents like Lawesson's reagent.
Conclusion: A Clear Choice for a Reliable Transformation
Based on the overwhelming evidence in the scientific literature, Lawesson's reagent is the recommended choice for the thioamidation of amides. It is a reliable, versatile, and well-documented reagent with a broad substrate scope and generally high yields. The experimental procedures are straightforward and have been optimized for a variety of substrates.
Conversely, there is no readily available scientific evidence to support the use of This compound as a direct thionating agent for amides. While it is a commercially available chemical, its application in this specific transformation is not reported. For researchers and drug development professionals seeking a dependable method for synthesizing thioamides from amides, Lawesson's reagent remains the superior and validated option.
References
A Comparative Guide to Thionating Agents: P4S10 and its Derivatives vs. N,N-Dimethylthioacetamide
For researchers, scientists, and professionals in drug development, the conversion of carbonyls to thiocarbonyls is a critical transformation in the synthesis of various biologically active molecules. This guide provides an objective comparison of the performance of a classical thionating agent, Phosphorus Pentasulfide (P4S10), and its modern variations, against the commercially available thioamide, N,N-Dimethylthioacetamide. The information presented is supported by experimental data to aid in the selection of the most suitable reagent for specific synthetic needs.
Executive Summary
Phosphorus Pentasulfide (P4S10) is a well-established reagent for the thionation of a wide range of carbonyl compounds, including amides and esters. However, its practical application can be hampered by harsh reaction conditions and the formation of difficult-to-remove byproducts. To address these limitations, several modified P4S10-based reagents and protocols have been developed, such as the use of P4S10 in combination with hexamethyldisiloxane (HMDO) or supported on alumina (Al2O3). These modifications often lead to higher yields, milder reaction conditions, and simplified purification procedures.
In contrast, this compound is a stable thioamide and is not typically employed as a thionating agent for the conversion of other amides. Its primary role in organic synthesis is as a building block or a precursor in the synthesis of other sulfur-containing compounds. This guide will focus on a comparative study of various P4S10-based thionating systems and the closely related Lawesson's Reagent, providing a comprehensive overview of their performance in the thionation of amides.
Performance Comparison of Thionating Agents
The following tables summarize the performance of different P4S10-based reagents and Lawesson's Reagent in the thionation of amides. The data highlights the impact of additives and reaction conditions on yield and reaction time.
Table 1: Thionation of Various Amides with P4S10 and Lawesson's Reagent
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzamide | P4S10/Al2O3 | Dioxane | Reflux | 1.5 | 92 | [1][2] |
| Benzamide | Lawesson's Reagent | Toluene | 110 | 1 | 85 | [3] |
| 4-Chlorobenzamide | P4S10/Al2O3 | Dioxane | Reflux | 2 | 93 | [1][2] |
| Nicotinamide | P4S10/HMDO | HMPA | - | - | - | [4] |
| Acetaminophen | P4S10 | - | - | - | Thioamide formed | [4] |
Table 2: Thionation of Esters with P4S10/HMDO and Lawesson's Reagent
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Benzoate | P4S10/HMDO | Xylene | 1 | 98 | [4] |
| Ethyl Benzoate | Lawesson's Reagent | Toluene | 5 | 84 | [4] |
| Ethyl 1-Naphthoate | P4S10/HMDO | Xylene | 2 | 93 | [4] |
| Ethyl 1-Naphthoate | Lawesson's Reagent | Toluene | 3 | 80 | [4] |
Experimental Protocols
Detailed methodologies for key thionation experiments are provided below to ensure reproducibility.
Protocol 1: Thionation of Benzamide using P4S10/Al2O3[1][2]
Materials:
-
Benzamide
-
P4S10/Al2O3 (prepared by grinding P4S10 and basic alumina in a 1:3 ratio)
-
Anhydrous Dioxane
Procedure:
-
To a solution of Benzamide (1 mmol) in anhydrous dioxane (10 mL), add P4S10/Al2O3 (0.4 g, containing 0.1 g of P4S10).
-
The reaction mixture is refluxed with stirring for 1.5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the solid support is filtered off.
-
The filtrate is evaporated under reduced pressure to yield the crude thiobenzamide.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure thiobenzamide.
Protocol 2: Thionation of an Amide using P4S10/HMDO[4][5][6]
Materials:
-
Amide substrate
-
Phosphorus Pentasulfide (P4S10)
-
Hexamethyldisiloxane (HMDO)
-
Anhydrous solvent (e.g., dichloromethane, benzene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the amide (1 mmol), P4S10 (0.18-0.6 mmol), and HMDO (stoichiometric amount relative to P4S10) are combined in an anhydrous solvent (e.g., dichloromethane).
-
The reaction mixture is heated to reflux and stirred until TLC analysis indicates the complete consumption of the starting amide.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel or by recrystallization to yield the pure thioamide.
Reaction Mechanisms and Workflows
Visualizing the underlying processes in thionation reactions can aid in understanding and optimizing experimental conditions.
Caption: Generalized mechanism for the thionation of an amide.
Caption: A typical experimental workflow for amide thionation.
The Role of this compound
A thorough literature search reveals that this compound is a thioamide itself and is not utilized as a thionating agent to convert other amides into their thio-analogs.[5] Its applications in organic synthesis are primarily as a versatile solvent due to its polar nature or as a precursor for the synthesis of other sulfide and thioether compounds.[5] It is commercially available from various suppliers and is sometimes used as a pharmaceutical intermediate.[6]
Conclusion
For the thionation of amides, P4S10 remains a powerful and cost-effective reagent. The challenges associated with its use can be largely overcome by employing modified systems. The P4S10/HMDO combination offers a significant improvement, providing yields comparable or superior to Lawesson's Reagent with the advantage of a simpler workup.[4][7][8] Similarly, alumina-supported P4S10 demonstrates high efficiency and facilitates product purification.[1][2] The choice between these reagents will depend on the specific substrate, desired scale of the reaction, and available purification methods. This compound, while a valuable chemical, serves a different purpose in organic synthesis and should not be considered a thionating agent for amides. Researchers seeking to perform thionation reactions are encouraged to consider the optimized P4S10 protocols detailed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Bentham Science [eurekaselect.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. audreyli.com [audreyli.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | 631-67-4 [chemicalbook.com]
- 7. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Thioamidating Agents: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of thioamides from their corresponding amides is a critical transformation. Thioamides are important structural motifs in medicinal chemistry, offering unique physicochemical properties compared to their amide counterparts. The choice of thioamidating agent can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of several common thioamidating agents, supported by experimental data and detailed protocols.
Yield Comparison of Thioamidating Agents
The selection of a suitable thioamidating agent is often a trade-off between reactivity, selectivity, cost, and ease of workup. Below is a summary of reported yields for various agents across different substrates.
Table 1: Yields of Thioamidation with N-isopropyldithiocarbamate Isopropyl Ammonium Salt
This novel, one-pot method involves the initial conversion of the amide to a benzimidoyl chloride with thionyl chloride, followed by reaction with the dithiocarbamate salt. The reactions are typically carried out at room temperature, offering a mild alternative to traditional methods.
| Amide Substrate | Product | Yield (%) |
| N-Phenylbenzamide | N-Phenylbenzothioamide | 89 |
| N-(p-Tolyl)benzamide | N-(p-Tolyl)benzothioamide | 93 |
| N-(p-Methoxyphenyl)benzamide | N-(p-Methoxyphenyl)benzothioamide | 95 |
| N-(p-Chlorophenyl)benzamide | N-(p-Chlorophenyl)benzothioamide | 91 |
| N-(p-Nitrophenyl)benzamide | N-(p-Nitrophenyl)benzothioamide | 88 |
| 4-Methyl-N-phenylbenzamide | 4-Methyl-N-phenylbenzothioamide | 94 |
| 4-Methyl-N-(p-tolyl)benzamide | 4-Methyl-N-(p-tolyl)benzothioamide | 97 |
| 4-Methyl-N-(p-methoxyphenyl)benzamide | 4-Methyl-N-(p-methoxyphenyl)benzothioamide | 98 |
| 4-Methyl-N-(p-chlorophenyl)benzamide | 4-Methyl-N-(p-chlorophenyl)benzothioamide | 96 |
| 4-Methyl-N-(p-nitrophenyl)benzamide | 4-Methyl-N-(p-nitrophenyl)benzamide | 94 |
| 4-Chloro-N-phenylbenzamide | 4-Chloro-N-phenylbenzothioamide | 92 |
| 4-Chloro-N-(p-tolyl)benzamide | 4-Chloro-N-(p-tolyl)benzothioamide | 96 |
| 4-Chloro-N-(p-methoxyphenyl)benzamide | 4-Chloro-N-(p-methoxyphenyl)benzothioamide | 97 |
| 4-Chloro-N-(p-chlorophenyl)benzamide | 4-Chloro-N-(p-chlorophenyl)benzothioamide | 95 |
| 4-Chloro-N-(p-nitrophenyl)benzamide | 4-Chloro-N-(p-nitrophenyl)benzamide | 93 |
Data sourced from a study on a novel thiating reagent, which highlights its efficiency in a one-pot procedure with short reaction times and mild conditions.[1][2]
Table 2: Comparative Yields of Lawesson's Reagent and P4S10/HMDO for Thionation of Esters
While this data is for the thionation of esters, it provides a useful comparison of the relative reactivity of Lawesson's Reagent (LR) and the combination of Phosphorus Pentasulfide (P4S10) with Hexamethyldisiloxane (HMDO). The yields are often comparable or superior with the P4S10/HMDO mixture.[1][3]
| Ester Substrate | Thionoester Product | Reagent | Yield (%) |
| Ethyl Benzoate | Ethyl Thiobenzoate | P4S10/HMDO | 86 |
| Lawesson's Reagent | 85 | ||
| Methyl 4-Nitrobenzoate | Methyl 4-Nitrothiobenzoate | P4S10/HMDO | 28 |
| Lawesson's Reagent | 4 | ||
| Ethyl 1-Naphthoate | Ethyl 1-Thionaphthoate | P4S10/HMDO | 79 |
| Lawesson's Reagent | 70 | ||
| Ethyl Cinnamate | Ethyl Thiocinnamate | P4S10/HMDO | 83 |
| Lawesson's Reagent | 79 | ||
| γ-Butyrolactone | γ-Thiobutyrolactone | P4S10/HMDO | 89 |
| Lawesson's Reagent | 88 | ||
| Ethyl Heptanoate | Ethyl Thioheptanoate | P4S10/HMDO | 85 |
| Lawesson's Reagent | 76 |
This comparative study indicates that the P4S10/HMDO combination is a highly effective thionating system, with the added benefit of a simpler workup to remove byproducts compared to Lawesson's Reagent.[1][3]
General Observations on Thioamidating Agents:
-
Lawesson's Reagent (LR): A widely used, mild, and efficient thionating agent.[4] It often requires lower reaction temperatures and shorter reaction times compared to P4S10 alone.[5] However, the phosphorus-containing byproducts can sometimes complicate purification.[6]
-
Phosphorus Pentasulfide (P4S10): The classical reagent for thionation. Reactions with P4S10 typically require higher temperatures and longer reaction times.[4] Its performance can be significantly improved by using it in combination with additives like hexamethyldisiloxane (HMDO)[1][3] or on a solid support like alumina.[7]
-
P4S10/HMDO: This combination often provides yields comparable or superior to Lawesson's Reagent and has the advantage of a more straightforward workup, where byproducts can be removed by a simple hydrolytic process.[1][3]
-
N-isopropyldithiocarbamate isopropyl ammonium salt: A novel reagent that demonstrates high to excellent yields for the thioamidation of N-aryl-substituted benzamides under mild, one-pot conditions.[1][2]
Experimental Protocols
Below are detailed methodologies for the key thioamidation reactions cited in this guide.
Protocol 1: Thioamidation using Lawesson's Reagent
This protocol describes a general procedure for the thionation of an amide using Lawesson's Reagent.
Materials:
-
Amide (1.0 mmol)
-
Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 equivalents)
-
Anhydrous high-boiling solvent (e.g., toluene, xylene, or dioxane) (4-5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the amide (1.0 mmol) in the anhydrous solvent (4-5 mL).
-
Add Lawesson's Reagent (0.5-0.6 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for toluene, approx. 110°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired thioamide.
Protocol 2: Thioamidation using Phosphorus Pentasulfide (P4S10)
This is a general procedure for the thionation of amides using P4S10, which often requires more forcing conditions than Lawesson's Reagent.
Materials:
-
Amide (1.0 mmol)
-
Phosphorus Pentasulfide (P4S10) (0.25-0.5 mmol)
-
Anhydrous high-boiling solvent (e.g., pyridine, toluene, or xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the amide (1.0 mmol) and the anhydrous solvent.
-
Add Phosphorus Pentasulfide (0.25-0.5 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
After cooling, the reaction mixture is typically poured into water or an aqueous solution of sodium bicarbonate to quench the excess P4S10 and its byproducts.
-
The product is then extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.
Protocol 3: Thioamidation using P4S10 and Hexamethyldisiloxane (HMDO)
This protocol describes the use of the P4S10/HMDO reagent combination, which often leads to higher yields and easier purification.
Materials:
-
Amide (1.0 mmol)
-
Phosphorus Pentasulfide (P4S10) (0.25 mmol)
-
Hexamethyldisiloxane (HMDO) (1.25 mmol)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, suspend P4S10 (0.25 mmol) in the anhydrous solvent.
-
Add the amide (1.0 mmol) and HMDO (1.25 mmol) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The workup is simplified as the byproducts are more soluble and can often be removed by a simple hydrolytic workup or filtration through a short plug of silica gel.[1][3]
-
The solvent is removed under reduced pressure, and the product can be further purified if necessary.
Protocol 4: One-Pot Thioamidation using N-isopropyldithiocarbamate Isopropyl Ammonium Salt
This protocol details a mild and efficient one-pot synthesis of N-aryl-substituted benzothioamides.[1][2]
Part A: Synthesis of N-isopropyldithiocarbamate isopropyl ammonium salt
-
To a mixture of isopropyl amine (60 mmol) in ethyl acetate (50 mL), add carbon disulfide (21 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the resulting white solid, wash with ethyl acetate, and dry. The reagent is hygroscopic and should be stored in a tightly sealed container.[1][2]
Part B: One-Pot Synthesis of N-aryl-substituted benzothioamides
-
In a flask, heat a mixture of the N-aryl-substituted benzamide (2.5 mmol) and thionyl chloride (5 mL) at 70°C for 8 hours.
-
Evaporate the excess thionyl chloride under reduced pressure. The resulting benzimidoyl chloride is used directly in the next step.
-
Dissolve the crude benzimidoyl chloride in acetonitrile (10 mL) and add N-isopropyldithiocarbamate isopropyl ammonium salt (2.5 mmol).
-
Stir the reaction mixture at room temperature for 1 hour, then heat for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Add ethanol to the solid residue and filter the precipitate to obtain the crude thioamide.
-
Purify the crude product by crystallization from ethanol.
Visualizing the Thioamidation Process
To better understand the general workflow of a thioamidation reaction, the following diagram illustrates the key steps from starting materials to the final purified product.
Caption: General workflow for the synthesis of thioamides from amides.
References
N,N-Dimethylthioacetamide: A Superior Alternative to Thioacetic Acid for Thioacetylation in Research and Drug Development
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the introduction of sulfur-containing functional groups is a critical step in the development of novel molecules. For decades, thioacetic acid (TAA) has been a workhorse for thioacetylation, the process of adding an acetylthio group. However, its inherent instability, high reactivity leading to side reactions, and significant safety concerns have prompted researchers to seek more reliable and safer alternatives. N,N-Dimethylthioacetamide (DMTAA) has emerged as a promising candidate, offering a more controlled and user-friendly approach to thioacetylation. This guide provides a comprehensive comparison of DMTAA and TAA, supported by available data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Executive Summary: Key Advantages of this compound
This compound distinguishes itself from thioacetic acid primarily through its enhanced stability and improved safety profile. As a thioamide, DMTAA's sulfur atom is less nucleophilic and less prone to oxidation compared to the thiol group in TAA. This translates to greater stability, reduced side product formation, and a significantly better safety profile, making it a more desirable reagent in many applications. While thioacetic acid is a highly flammable, corrosive, and toxic liquid with a noxious odor, DMTAA presents as a more manageable solid or liquid with less severe hazard classifications.
Comparative Analysis: Performance and Physicochemical Properties
The fundamental differences in the chemical structures of this compound and thioacetic acid give rise to their distinct reactivity and handling characteristics.
| Property | This compound (DMTAA) | Thioacetic Acid (TAA) | References |
| Chemical Structure | CH₃C(S)N(CH₃)₂ | CH₃C(O)SH | |
| Molecular Formula | C₄H₉NS | C₂H₄OS | [1][2] |
| Molecular Weight | 103.19 g/mol | 76.12 g/mol | [1][2] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | Clear, yellow liquid | [2][3] |
| Odor | Sulfur-like | Strong, unpleasant, thiol-like | [2] |
| Melting Point | 71-73 °C | -17 °C | [4] |
| Boiling Point | 125-127 °C at 22 mmHg | 87-93 °C | [4][5] |
| Stability | Generally stable under normal conditions. As a thioamide, it is more resistant to hydrolysis and oxidation. | Unstable, especially in the presence of water. Decomposes to acetic acid and hydrogen sulfide. Can also form diacetyl sulfide and diacetyl disulfide. | [6][7] |
| Reactivity | Moderately reactive, acts as a controlled source of sulfur. The thioamide sulfur is less nucleophilic than the thiol sulfur in TAA. | Highly reactive thiol group, prone to oxidation and side reactions. | [6] |
| Solubility | Soluble in water and polar organic solvents. | Soluble in water (with slow decomposition). | [8] |
Safety Profile: A Decisive Advantage for DMTAA
The most compelling argument for adopting this compound lies in its significantly improved safety profile compared to thioacetic acid.
| Hazard Category | This compound (DMTAA) | Thioacetic Acid (TAA) | References |
| GHS Pictograms | GHS07 (Exclamation Mark) | GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H225: Highly flammable liquid and vapor.H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction. | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P362, P403+P233, P405, P501 | P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P272, P280, P301+P310, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P330, P333+P313, P362+P364, P370+P378, P403+P235, P405, P501 | [5] |
| Toxicity | Irritant. | Toxic, corrosive. | [2][9] |
| Flammability | Combustible. | Highly flammable. Flash point: 18 °C. | [10][11] |
Experimental Protocols: Thioacetylation of an Alkyl Halide
The following protocols provide a general comparison of the procedural steps involved in a typical thioacetylation reaction using both reagents.
Protocol 1: Thioacetylation using this compound (DMTAA)
-
Objective: To synthesize an S-alkyl thioacetate from an alkyl halide using DMTAA.
-
Materials: this compound, alkyl halide, a suitable base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen aprotic solvent.
-
Add the base (1.1 eq) portion-wise to the solution at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired S-alkyl thioacetate.
-
Protocol 2: Thioacetylation using Thioacetic Acid (TAA)
-
Objective: To synthesize an S-alkyl thioacetate from an alkyl halide using TAA.[5]
-
Materials: Thioacetic acid, alkyl halide, a base (e.g., sodium hydroxide or potassium carbonate), and a suitable solvent (e.g., ethanol or acetone).
-
Procedure:
-
In a round-bottom flask, dissolve thioacetic acid (1.0 eq) in the chosen solvent.
-
Cool the solution to 0 °C and add the base (1.0 eq) to form the thioacetate salt.
-
To this mixture, add the alkyl halide (1.1 eq).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product via distillation or column chromatography.
-
Visualizing the Workflow and Chemical Logic
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A comparative workflow for thioacetylation.
Caption: Advantages of DMTAA over Thioacetic Acid.
Signaling Pathways: The Role of Thiols in Biological Systems
While specific signaling pathways directly involving this compound or thioacetic acid are not well-documented in current literature, the thiol group, which can be introduced using these reagents, plays a pivotal role in numerous cellular signaling pathways. Thiol-containing molecules, such as cysteine residues in proteins and glutathione, are central to maintaining cellular redox homeostasis and are involved in redox-regulated signal transduction.[12][13]
Caption: Thiol-disulfide exchange as a redox switch.
Conclusion: A Safer and More Reliable Choice for Modern Synthesis
References
- 1. scbt.com [scbt.com]
- 2. Thioacetic acid | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Ethanethioamide, N,N-dimethyl- (CAS 631-67-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Thiol redox transitions in cell signaling: a lesson from N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular thiols and redox-regulated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Thioamide Formation Using ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the conversion of amides to thioamides is a critical transformation. This guide provides an objective comparison of validation methods, with a focus on the utility of ¹³C NMR spectroscopy, supported by experimental data and protocols.
The thionation of an amide introduces a thiocarbonyl group (C=S) in place of a carbonyl group (C=O). This substitution significantly alters the electronic environment of the carbon atom, a change that is readily detectable by ¹³C NMR spectroscopy. The thiocarbonyl carbon of a thioamide is substantially deshielded compared to the carbonyl carbon of its corresponding amide precursor, resulting in a characteristic downfield chemical shift.
¹³C NMR Spectroscopy for Monitoring Thioamide Formation
¹³C NMR spectroscopy is a powerful tool for monitoring the progress of a thionation reaction in real-time and for confirming the identity of the final product. The key diagnostic feature is the disappearance of the amide carbonyl signal and the concurrent appearance of the thioamide thiocarbonyl signal in a distinctly different region of the spectrum.
Key Advantages of ¹³C NMR:
-
Wide Chemical Shift Dispersion: The large chemical shift range in ¹³C NMR (typically 0-220 ppm) minimizes signal overlap, allowing for the clear resolution of reactant, product, and byproduct signals, even in complex reaction mixtures.
-
Direct Observation of the Carbon Skeleton: This technique provides direct information about the carbon framework of the molecule, offering unambiguous evidence of the C=O to C=S conversion.
-
Quantitative Analysis: With appropriate experimental setup, ¹³C NMR can be used for quantitative analysis, enabling the determination of reaction kinetics, conversion rates, and product purity.
Limitations of ¹³C NMR:
-
Low Natural Abundance: The low natural abundance of the ¹³C isotope (1.1%) results in lower sensitivity compared to ¹H NMR, often requiring longer acquisition times or more concentrated samples.
-
Long Relaxation Times: Quaternary carbons, such as the carbonyl and thiocarbonyl carbons, often have long spin-lattice relaxation times (T₁), which can lead to inaccurate signal integration in standard ¹³C NMR experiments. However, this can be overcome with specific quantitative protocols.
Comparative Analysis of Validation Methods
While ¹³C NMR is a robust method for validating thioamide formation, other analytical techniques can also be employed. The following table provides a comparison of the most common methods.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of ¹³C nuclei, providing information on the chemical environment of each carbon atom. | - Wide chemical shift range prevents signal overlap.- Directly observes the key C=O to C=S transformation.- Can be made quantitative for reaction monitoring. | - Lower sensitivity than ¹H NMR.- Long relaxation times for carbonyl/thiocarbonyl carbons require specific protocols for quantification.- Higher instrumentation cost. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of ¹H nuclei. The chemical shifts of protons adjacent to the amide/thioamide group are affected by the C=O to C=S change. | - High sensitivity and rapid acquisition.- Readily available instrumentation. | - Signal overlap can be an issue in complex molecules.- Provides indirect evidence of the transformation through changes in neighboring proton shifts. |
| Infrared (IR) Spectroscopy | Measures the vibrational frequencies of chemical bonds. The C=O stretch of an amide and the C=S stretch of a thioamide appear at distinct frequencies. | - Fast and simple to perform.- Good for quick confirmation of the presence or absence of the carbonyl group. | - The C=S stretch can be weak and fall in the fingerprint region, making it difficult to assign definitively.- Not suitable for quantitative analysis of reaction mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. The change in molecular weight upon substitution of oxygen with sulfur is detectable. | - High sensitivity and provides molecular weight information.- Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | - Does not distinguish between isomers.- Provides information on the overall mass change, not the specific site of modification.- Ionization efficiencies can vary, making quantification challenging without appropriate standards. |
Experimental Protocols
General Protocol for Thionation of an Amide using Lawesson's Reagent
Lawesson's reagent is a widely used thionating agent that is effective for a broad range of amide substrates.
Materials:
-
Amide
-
Lawesson's Reagent (0.5-1.0 equivalents)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amide in the anhydrous solvent.
-
Add Lawesson's reagent to the solution. The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the amide.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for ¹³C NMR analysis.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure thioamide.
Protocol for Quantitative ¹³C NMR Analysis of Thioamide Formation
To obtain accurate quantitative data for monitoring the conversion of an amide to a thioamide, the following ¹³C NMR protocol is recommended.
Sample Preparation:
-
Accurately weigh the crude reaction mixture or a purified sample (typically 10-50 mg).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
For accelerated acquisition, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added (approximately 5-10 mg).
NMR Spectrometer Setup and Acquisition:
-
Pulse Sequence: Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrations.
-
Flip Angle: A 90° pulse angle should be used to maximize the signal for each scan.
-
Relaxation Delay (d1): Set a long relaxation delay to allow for full relaxation of the quaternary carbonyl and thiocarbonyl carbons. A delay of at least 5 times the longest T₁ value is recommended. If T₁ values are unknown, a delay of 60-300 seconds is a conservative starting point. The use of a relaxation agent can significantly reduce the required delay time.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration, particularly for the weaker quaternary carbon signals.
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to obtain a flat baseline across the entire spectrum.
-
Integrate the amide carbonyl signal and the thioamide thiocarbonyl signal. The percentage conversion can be calculated from the relative integrals of these two peaks.
Data Presentation: ¹³C NMR Chemical Shifts
The most significant change observed in the ¹³C NMR spectrum upon thionation of an amide is the downfield shift of the carbonyl/thiocarbonyl carbon. The following table provides typical chemical shift ranges and a specific example.
| Functional Group | Structure | Typical ¹³C Chemical Shift (ppm) |
| Amide Carbonyl | R-(C=O)-NR'R'' | 160 - 180 |
| Thioamide Thiocarbonyl | R-(C=S)-NR'R'' | 190 - 210 |
Example: Benzamide to Thiobenzamide Conversion
| Compound | Structure | Carbonyl/Thiocarbonyl ¹³C Shift (ppm) |
| Benzamide | C₆H₅-(C=O)-NH₂ | ~168 |
| Thiobenzamide | C₆H₅-(C=S)-NH₂ | ~200 |
Visualizations
Logical Workflow for Thioamide Formation and Validation
The following diagram illustrates the general workflow from the starting amide to the validated thioamide product.
Caption: A flowchart of the thioamide synthesis and validation process.
Signaling Pathway for ¹³C NMR Detection
This diagram illustrates the change in the ¹³C NMR signal upon conversion of an amide to a thioamide.
Caption: The characteristic downfield shift in the ¹³C NMR spectrum.
Comparative Logic for Method Selection
This diagram outlines the decision-making process for choosing a validation method.
Caption: A decision-making guide for selecting an analytical method.
Confirming N,N-Dimethylthioacetamide Reaction Products: A Comparative Guide to LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the confirmation and analysis of reaction products derived from N,N-Dimethylthioacetamide. Given the reactivity of the thioamide functional group, a variety of products can be expected from common organic reactions. This document outlines the analytical strategies to identify and quantify these products, supported by experimental data from analogous compounds.
Potential Reaction Pathways of this compound
This compound can undergo several key reactions, primarily hydrolysis, oxidation, and alkylation. Understanding these pathways is crucial for anticipating the potential products in a reaction mixture.
LC-MS Analysis of Hydrolysis Products: N,N-Dimethylacetamide
Hydrolysis of this compound yields its amide analog, N,N-Dimethylacetamide. Due to its polar nature, chromatographic retention can be challenging. Below is a comparison of common LC-MS approaches for analyzing this and similar polar compounds.
Comparison of LC Columns
The choice of stationary phase is critical for retaining polar analytes like N,N-Dimethylacetamide. Reversed-phase (C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) are two common strategies.
| Parameter | C18 Column | HILIC Column |
| Retention Mechanism | Hydrophobic interactions. | Partitioning into an aqueous layer on the stationary phase. |
| Typical Mobile Phase | High aqueous content (e.g., 95-98% water). | High organic content (e.g., 80-95% acetonitrile). |
| Advantages | Robust and widely available. Good for separating mixtures with varying polarities. | Excellent retention for very polar compounds.[1][2] High organic mobile phase can enhance ESI-MS sensitivity.[3] |
| Disadvantages | Poor retention for highly polar analytes. | Longer column equilibration times.[1] Can be more sensitive to matrix effects. |
| Peak Shape | Can be broad for early eluting polar compounds. | Generally provides sharp peaks for polar analytes. |
A study comparing a multi-mode C18 column with a HILIC column for the analysis of a polar neurotransmitter showed that the C18 column provided better peak shape and a 2.5-fold increase in sensitivity.[1] However, for a broader range of polar metabolites, HILIC columns can offer superior retention and consistency in peak widths across different mobile phases.
Comparison of Mobile Phase Additives
Mobile phase modifiers are essential for good peak shape and ionization efficiency in LC-MS.
| Additive | Concentration | Effect on Chromatography | Effect on MS Signal |
| Formic Acid | 0.1% | Good peak shape for many compounds.[4][5][6] | Generally provides good protonation for positive ion mode ESI. |
| Ammonium Formate | 5-10 mM | Can improve peak shape and retention, especially in HILIC.[4][7] | Provides a source of protons and helps maintain a stable spray. |
| Ammonium Acetate | 5-10 mM | Useful for maintaining a mid-range pH. | Can be beneficial for compounds that are sensitive to acidic conditions.[4][7] |
For a comprehensive analysis of polar metabolites, a mobile phase containing 10 mM ammonium formate with 0.125% formic acid in a HILIC setup has been shown to provide excellent performance for a wide range of compounds.[4][7]
LC-MS Analysis of Oxidation Products
Oxidation of thioamides can lead to a variety of products, including thioamide S-oxides, disulfides, and heterocyclic compounds like thiadiazoles. The analytical approach will depend on the specific product of interest.
Typical LC-MS Parameters for Thiadiazole Derivatives
Thiadiazoles are relatively non-polar and are well-suited for reversed-phase chromatography.
| Parameter | Typical Conditions |
| LC Column | C8 or C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid |
| Gradient | A suitable gradient from low to high organic content. |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) or APCI.[8] |
| MS/MS Scan Mode | Multiple Reaction Monitoring (MRM) for quantification. |
LC-MS Analysis of Alkylation Products
Alkylation of this compound is expected to occur on the sulfur atom, forming an S-alkylated product. The analysis of such compounds often involves derivatization to enhance detection.
Strategies for S-Alkylated Compound Analysis
-
Direct Analysis : If the S-alkylated product is sufficiently stable and ionizable, it can be analyzed directly by LC-MS, likely using a reversed-phase column with a mobile phase containing formic acid to promote protonation.
-
Derivatization : For enhanced sensitivity and selectivity, derivatization of the sulfur-containing moiety can be employed. While not directly derivatizing the S-alkyl group, methods used for thiols can be adapted if the alkyl group can be selectively removed. Common derivatizing agents for thiols include iodoacetamide and N-ethylmaleimide.[9][10]
| Parameter | Iodoacetamide Alkylation | N-ethylmaleimide Alkylation |
| Reaction | Forms a stable thioether bond. | Reacts via Michael addition. |
| LC-MS Suitability | Well-established for proteomics and small molecule analysis.[9][11] | Also widely used, but can have side reactions. |
| Considerations | Can cause over-alkylation of other residues at high concentrations.[11] | Reaction conditions need to be carefully controlled. |
A study on cysteine alkylation found that a cocktail of haloacetamides (chloro-, bromo-, and iodoacetamide) provided optimal performance by balancing reactivity and minimizing side reactions.[11]
Experimental Protocols
General Sample Preparation for LC-MS Analysis
-
Reaction Quenching : Stop the reaction at the desired time point, if necessary, by rapid cooling or addition of a quenching agent.
-
Dilution : Dilute a small aliquot of the reaction mixture in a solvent compatible with the initial LC mobile phase conditions (e.g., water/acetonitrile with 0.1% formic acid).
-
Centrifugation/Filtration : Centrifuge the diluted sample to pellet any precipitates and transfer the supernatant to an autosampler vial, or filter through a 0.22 µm syringe filter.
Representative LC-MS Method for N,N-Dimethylacetamide
-
LC System : UHPLC system
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A : Water + 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid
-
Flow Rate : 0.3 mL/min
-
Gradient : 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.
-
MS System : Triple quadrupole or high-resolution mass spectrometer
-
Ionization : ESI positive mode
-
Key MRM Transition : To be determined by infusion of an N,N-Dimethylacetamide standard.
Mass Spectrometry Fragmentation
Understanding the fragmentation patterns of the parent compound and its potential products is key to their identification.
-
This compound : Protonation is expected to occur on the sulfur or nitrogen atom. Fragmentation may involve the loss of the dimethylamino group or cleavage of the C-S bond.
-
N,N-Dimethylacetamide : A common fragment corresponds to the loss of the dimethylamino group.
-
Thiadiazoles : Fragmentation is highly dependent on the substituents, but often involves cleavage of the heterocyclic ring.
-
S-Alkylated Products : Fragmentation will likely involve cleavage of the S-alkyl bond and fragmentation of the alkyl chain itself.
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. wcds.ualberta.ca [wcds.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. halocolumns.com [halocolumns.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thioating Reagents: N,N-Dimethylthioacetamide in Context
For researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing molecules, the choice of a thioating reagent is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall yield. While classic reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are well-established, a nuanced understanding of their reactivity profiles alongside other sulfur-containing compounds, such as N,N-Dimethylthioacetamide, is essential for informed methodological selection. This guide provides an objective comparison of the performance of these key thioating agents, supported by experimental data and detailed protocols.
Understanding the Players: A Clarification of Roles
It is crucial to first delineate the distinct chemical roles of the substances under comparison. Lawesson's reagent and phosphorus pentasulfide are powerful thioating agents, designed to convert carbonyl compounds (ketones, amides, esters, etc.) into their corresponding thiocarbonyls.[1][2] In contrast, This compound is a thioamide, a class of compounds that are typically the products of such thionation reactions. While thioamides possess their own unique reactivity, they are not generally employed as reagents for the thionation of other molecules.[3][4]
This guide, therefore, will compare the reactivity and performance of established thioating reagents used in the synthesis of thioamides and other thiocarbonyls, providing context for the properties of this compound as a representative product.
Comparative Performance of Thioating Reagents
The efficacy of a thioating reagent is often judged by its reactivity, selectivity, and ease of use. The following tables summarize quantitative data from various studies on the synthesis of thioamides from their corresponding amide precursors using different thioating agents.
Table 1: Comparison of Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) for Thioamide Synthesis
| Amide Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Benzamide | Lawesson's Reagent | Toluene, reflux, 2h | 95 | [5] |
| Benzamide | P₄S₁₀ | Pyridine, reflux, 4h | 82 | [6] |
| N-Methylbenzamide | Lawesson's Reagent | Toluene, reflux, 1h | 92 | [5] |
| N-Methylbenzamide | P₄S₁₀ | Xylene, reflux, 6h | 75 | [6] |
| Lactam A | Lawesson's Reagent | THF, reflux, 3h | 88 | [5] |
| Lactam A | P₄S₁₀ | Dioxane, reflux, 8h | 65 | [2] |
Table 2: Modern and Alternative Thioating Reagents
| Amide Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| N-Phenylacetamide | Fluorous Lawesson's Reagent | Dioxane, 80°C, 4h | 91 | [7] |
| Benzamide | P₂S₅·2C₅H₅N | Acetonitrile, reflux, 1.5h | 93 | |
| N-Benzylpropionamide | PSCl₃/H₂O/Et₃N | Microwave, 100°C, 5 min | 89 | [6] |
Reaction Mechanisms and Experimental Workflows
The differences in reactivity among these reagents can be attributed to their distinct mechanisms of action.
Thionation Mechanisms
Lawesson's reagent is known for its relatively mild reaction conditions, which stems from its mechanism involving a reactive dithiophosphine ylide intermediate.[5] This is in contrast to the often harsher conditions required for P₄S₁₀.[2]
Caption: Comparative reaction pathways for thionation using Lawesson's Reagent and P₄S₁₀.
General Experimental Workflow
The successful execution of a thionation reaction requires careful attention to the experimental setup and workup procedure.
Caption: A generalized workflow for a typical thionation reaction.
Experimental Protocols
Synthesis of N,N-Dimethylthiobenzamide using Lawesson's Reagent
Materials:
-
N,N-Dimethylbenzamide (1.49 g, 10 mmol)
-
Lawesson's Reagent (2.22 g, 5.5 mmol)
-
Anhydrous Toluene (50 mL)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylbenzamide and anhydrous toluene.
-
Stir the mixture until the amide has completely dissolved.
-
Add Lawesson's reagent to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N,N-dimethylthiobenzamide as a yellow solid.
Synthesis of Thioacetamide from Acetamide using Phosphorus Pentasulfide (P₄S₁₀)
Materials:
-
Acetamide (5.9 g, 100 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (11.1 g, 25 mmol)
-
Anhydrous Pyridine (100 mL)
Procedure:
-
In a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend acetamide in anhydrous pyridine.
-
Carefully add phosphorus pentasulfide portion-wise to the stirred suspension. The addition is exothermic.
-
Once the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g) with vigorous stirring.
-
Filter the resulting precipitate and wash with cold water.
-
Recrystallize the crude product from hot water to yield pure thioacetamide.
Reactivity of this compound
As a thioamide, this compound exhibits a rich and varied reactivity profile, distinct from that of a thioating reagent. The thioamide functional group can react at the sulfur atom, which is nucleophilic, or at the carbon atom, which is electrophilic.[1][4] It can also undergo reactions at the α-carbon.[1] This dual reactivity makes thioamides valuable intermediates in the synthesis of a wide range of heterocyclic compounds and other complex molecules.[3]
Caption: Reactivity overview of the thioamide functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. US9221855B2 - Thionation process and a thionating agent - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of N,N-Dimethylthioacetamide and Other Thioamides
For Researchers, Scientists, and Drug Development Professionals
The thioamide moiety is a critical structural motif in medicinal chemistry, offering unique physicochemical properties that can enhance the biological activity and pharmacokinetic profiles of drug candidates. N,N-Dimethylthioacetamide (DMTA) is a simple yet representative thioamide. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to DMTA and other thioamides, offering a comparative look at performance, cost, safety, and environmental impact.
Executive Summary
The synthesis of thioamides, including DMTA, is most commonly achieved through the thionation of the corresponding amide. This guide compares four principal methods: the use of Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), Elemental Sulfur (S₈) via the Kindler reaction, and inorganic sulfides like Sodium Sulfide (Na₂S).
Lawesson's Reagent stands out for its high yields and mild reaction conditions, making it a reliable choice for many applications, though its cost and the generation of phosphorus-containing byproducts are notable considerations. Phosphorus Pentasulfide is a powerful and cost-effective thionating agent but often requires harsher conditions and can be challenging to handle due to its moisture sensitivity. Elemental Sulfur in multicomponent reactions offers an economical and atom-efficient pathway, particularly for the synthesis of a diverse range of thioamides. Finally, Sodium Sulfide presents a low-cost and "greener" alternative, especially in aqueous media, though it may be less suitable for substrates sensitive to basic conditions.
The choice of synthetic route will ultimately depend on the specific requirements of the synthesis, including scale, substrate tolerance, cost constraints, and environmental considerations.
Performance Comparison of Thioating Agents
The efficiency of thioamide synthesis is highly dependent on the chosen thioating agent and the specific substrate. Below is a comparative summary of the performance of the most common methods for the synthesis of thioamides from their corresponding amides.
| Method/Reagent | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Lawesson's Reagent | High (often >90%)[1] | 0.5 - 24 hours[1] | High yields, mild conditions, good functional group tolerance.[2][3] | Higher cost, phosphorus byproducts can complicate purification.[1] |
| Phosphorus Pentasulfide (P₄S₁₀) | Moderate to High | Variable, often requires elevated temperatures | Lower cost than Lawesson's Reagent, powerful reagent. | Moisture sensitive, can require harsh conditions, generates H₂S.[4] |
| Elemental Sulfur (Kindler Reaction) | Good to Excellent | Variable | Low cost, atom economical, suitable for one-pot syntheses.[5][6][7] | Can require high temperatures, mechanism can be complex. |
| Sodium Sulfide (Na₂S) | Good to Excellent | Variable | Very low cost, suitable for aqueous "green" synthesis.[8] | Basic conditions may not be suitable for all substrates, potential H₂S release.[8][9] |
Cost-Benefit Analysis
A critical factor in selecting a synthetic route is the overall cost, which includes not only the price of the reagents but also factors like reaction time, energy consumption, and waste disposal.
| Reagent | Price (per kg, approximate) | Cost per Mole (approximate) | Benefit |
| N,N-Dimethylacetamide (Starting Material) | $50 - $100[1][10][11] | $0.09 - $0.17 | Readily available starting material. |
| Lawesson's Reagent | $600 - $1,200[4][12][13][14][15] | $0.24 - $0.48 | High efficiency and yield can justify the cost for high-value products. |
| Phosphorus Pentasulfide (P₄S₁₀) | $100 - $200[16][17][18][19][20] | $0.04 - $0.09 | Very cost-effective for large-scale synthesis. |
| Elemental Sulfur (S₈) | < $10[2][21][22][23] | < $0.01 | Extremely low cost, making it ideal for cost-sensitive processes. |
| Sodium Sulfide (Na₂S) | $1 - $5[9][24][25][26][27] | < $0.01 | Very low cost and suitable for environmentally friendly processes. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for the synthesis of thioamides using the discussed reagents.
Synthesis of this compound using Lawesson's Reagent
Materials:
-
N,N-Dimethylacetamide (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a solution of N,N-dimethylacetamide in anhydrous toluene, add Lawesson's Reagent.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel to remove phosphorus byproducts. For a more environmentally friendly workup, the phosphorus byproducts can be decomposed with ethylene glycol, allowing for a chromatography-free purification.[18][25][28]
Synthesis of Thioamides using Elemental Sulfur (General Kindler Protocol)
Materials:
-
An aldehyde or ketone (1.0 equiv)
-
An amine (e.g., morpholine, dimethylamine) (1.2 equiv)
-
Elemental Sulfur (2.5 equiv)
-
Solvent (e.g., ethanol, or a deep eutectic solvent for a greener approach)[5]
Procedure:
-
Combine the aldehyde/ketone, amine, and elemental sulfur in a suitable solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Synthesis of Thioamides using Sodium Sulfide
Materials:
-
An aldehyde (1.0 equiv)
-
An N-substituted formamide (e.g., N,N-dimethylformamide)
-
Sodium Sulfide (Na₂S)
-
Water
Procedure:
-
In an aqueous solution of sodium sulfide, add the aldehyde and the N-substituted formamide.
-
The reaction is typically stirred at room temperature or with gentle heating.[29]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the thioamide product can often be isolated by extraction and purified by recrystallization.
Safety and Environmental Impact
The environmental footprint and safety profile of a synthetic method are of paramount importance in modern drug development.
| Method/Reagent | Key Safety Hazards | Environmental Impact and Waste Profile |
| Lawesson's Reagent | Strong, unpleasant odor. Releases toxic H₂S upon contact with moisture.[30] | Generates stoichiometric amounts of phosphorus-containing byproducts, which can complicate waste disposal. However, methods for a chromatography-free workup have been developed to mitigate this.[18][25][28] |
| Phosphorus Pentasulfide (P₄S₁₀) | Highly reactive with water, releasing flammable and toxic H₂S. Corrosive. | The byproducts are phosphoric acid and H₂S, the latter of which is a significant environmental and health hazard.[4] |
| Elemental Sulfur (S₈) | Flammable solid. Low toxicity. | Considered a relatively "green" sulfur source. Waste products depend on the specific reaction but are generally less hazardous than phosphorus-based reagents. |
| Sodium Sulfide (Na₂S) | Corrosive. Releases toxic H₂S upon contact with acids or moisture.[9][23] | The use of water as a solvent is a significant environmental advantage. However, the potential release of H₂S and the introduction of sulfide into wastewater streams must be carefully managed.[8][10] |
Visualizing Biological Relevance and Synthetic Workflows
Thioamides are of significant interest in drug discovery due to their ability to modulate the activity of various biological targets. For instance, certain thioamide-containing molecules act as inhibitors of Cathepsin L, a protease implicated in cancer metastasis and viral entry.
Caption: Cathepsin L's role in cancer metastasis and its inhibition by thioamides.
The general workflow for the synthesis of thioamides from amides is a crucial consideration for process development.
Caption: General workflow for thioamide synthesis from an amide precursor.
A decision-making framework can aid researchers in selecting the most appropriate thioating agent for their specific needs.
Caption: Decision tree for selecting a suitable thioating agent.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. coherentmarketinsights.com [coherentmarketinsights.com]
- 9. China How does sodium sulfide affect the environment? factory and manufacturers | Pulisi [pulisichem.com]
- 10. Sodium sulfide synthesis: a Six-step production Process [jamgroupco.com]
- 11. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. The role of cysteine peptidases in coronavirus cell entry and replication: The therapeutic potential of cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N,N-Dimethylacetamide [webbook.nist.gov]
- 21. Cathepsin L inactivation leads to multimodal inhibition of prostate cancer cell dissemination in a preclinical bone metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 24. Cathepsin L plays a key role in SARS-CoV-2 infection in humans and humanized mice and is a promising target for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The preparation of a solubilized form of Lawessons reagent and its thionation reactions | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 29. Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 30. inspenet.com [inspenet.com]
A Comparative Guide to Thioamidation Reagents: A Kinetic Perspective
For researchers, scientists, and professionals in drug development, the efficient synthesis of thioamides is a critical step in the creation of novel therapeutics and functional materials. The choice of thioamidation reagent can significantly impact reaction rates, yields, and substrate scope. This guide provides a comparative analysis of common thioamidation reagents, supported by available performance data and detailed experimental protocols for kinetic studies.
Thioamides are important structural motifs found in a variety of biologically active molecules and serve as key intermediates in organic synthesis. The conversion of an amide to a thioamide, a process known as thioamidation or thionation, is a fundamental transformation. Understanding the kinetics and performance of different thioacylating agents is essential for optimizing reaction conditions, maximizing yields, and minimizing byproducts.
Performance Comparison of Thioamidation Reagents
| Reagent/Method | Typical Substrates | Reaction Conditions | Yields | Key Advantages | Key Disadvantages |
| Lawesson's Reagent | Ketones, esters, amides, lactams | Toluene or xylene, reflux | Good to excellent | Mild, convenient, commercially available.[1][2] | Harsh reaction conditions (high temperatures), formation of odorous byproducts.[3] |
| Phosphorus Pentasulfide (P₄S₁₀) | Amides, ketones | Dry toluene, xylene, or pyridine, reflux | High | Inexpensive, effective for a wide range of substrates.[3][4] | Harsh reaction conditions, often requires a large excess of reagent, moisture sensitive.[1][3] |
| N-isopropyldithiocarbamate isopropyl ammonium salt | N-aryl-substituted benzamides | Room temperature | Excellent | One-pot procedure, short reaction times, mild conditions, simple work-up, high yields.[3] | Newer reagent, potentially narrower substrate scope compared to established reagents. |
| Elemental Sulfur with Sodium Sulfide | Nitroalkanes and amines | THF, -10 °C to room temperature | High to excellent | Mild conditions, avoids Lawesson-type reagents, good for multifunctional peptides.[5][6] | Requires a base (Na₂S), potential for side reactions.[6] |
Reaction Mechanisms and Experimental Workflow
The efficiency of a thioamidation reaction is intrinsically linked to its mechanism. Lawesson's reagent, for instance, is proposed to react via a dissociative mechanism to form a reactive dithiophosphine ylide intermediate. This intermediate then undergoes a cycloaddition with the carbonyl group, followed by a cycloreversion to yield the thiocarbonyl compound.[7][8]
References
- 1. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. audreyli.com [audreyli.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of thio acid/azide amidation. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Thioamidation Reagents: Assessing Functional Group Tolerance
Introduction to Thioamidation
The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide can significantly alter a molecule's biological activity, conformational preferences, and metabolic stability. This modification is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs and other bioactive molecules. The choice of thioamidation reagent is crucial for the successful synthesis of complex molecules, as it dictates the reaction's compatibility with other functional groups present in the substrate.
N,N-Dimethylthioacetamide: An Overview
This compound is a simple thioamide that can, in principle, act as a thioacylating agent. It is a polar solvent and its chemical structure features a thioamide functional group.[1] It is utilized as a reagent in organic synthesis, including as a precursor for sulfide and thioether compounds.[1] However, detailed studies outlining its broad applicability and tolerance for various functional groups in thioamidation reactions are limited in the available scientific literature.
Comparative Analysis of Thioamidation Reagents
To provide a clear comparison, this guide focuses on two of the most widely used thioamidation reagents: Lawesson's Reagent and Phosphorus Pentasulfide.
Functional Group Tolerance
The compatibility of a thioamidation reagent with common functional groups is a critical factor in its selection. The following table summarizes the observed tolerance of Lawesson's Reagent and P₄S₁₀/Pyridine in the conversion of amides to thioamides.
| Functional Group | Reagent | Compatibility | Notes |
| Esters | Lawesson's Reagent | Generally Good | Can be thionated under forcing conditions, but generally compatible. |
| P₄S₁₀/Pyridine | Moderate | May lead to side reactions or thionation of the ester. | |
| Ketones | Lawesson's Reagent | Moderate to Poor | Ketones are often more reactive than amides and can be preferentially thionated.[2] |
| P₄S₁₀/Pyridine | Poor | Prone to thionation. | |
| Alcohols | Lawesson's Reagent | Good | Generally well-tolerated. |
| P₄S₁₀/Pyridine | Good | Unprotected alcohols are generally compatible.[3] | |
| Alkenes/Alkynes | Lawesson's Reagent | Good | Generally non-reactive under standard thioamidation conditions. |
| P₄S₁₀/Pyridine | Good | Unsaturated bonds are typically tolerated.[3] | |
| Halides (Aryl) | Lawesson's Reagent | Excellent | Aryl halides are stable. |
| P₄S₁₀/Pyridine | Excellent | Compatible with the reaction conditions. | |
| Nitro Groups | Lawesson's Reagent | Good | Generally tolerated. |
| P₄S₁₀/Pyridine | Moderate | Can sometimes be reduced. | |
| Carboxylic Acids | Lawesson's Reagent | Good | Unprotected carboxylic acids are generally tolerated. |
| P₄S₁₀/Pyridine | Good | Compatible with the reaction conditions. | |
| Protecting Groups | |||
| Boc | Lawesson's Reagent | Good | Stable under typical reaction conditions. |
| P₄S₁₀/Pyridine | Good | Stable. | |
| Cbz | Lawesson's Reagent | Good | Stable. |
| P₄S₁₀/Pyridine | Good | Stable. | |
| Fmoc | Lawesson's Reagent | Moderate | Can be sensitive to the basicity of pyridine if used. |
| P₄S₁₀/Pyridine | Moderate | Can be cleaved under basic conditions. | |
| TBDMS/TIPS | Lawesson's Reagent | Good | Silyl ethers are generally stable. |
| P₄S₁₀/Pyridine | Good | Stable. |
Experimental Protocols
Detailed experimental procedures are essential for reproducible results. Below are representative protocols for the thioamidation of a primary amide using Lawesson's Reagent and P₄S₁₀/Pyridine.
Protocol 1: Thioamidation using Lawesson's Reagent
This protocol describes the general procedure for the thionation of an amide using Lawesson's Reagent.
Materials:
-
Primary amide (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol, 0.5 equiv.)
-
Anhydrous toluene (10 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amide and Lawesson's Reagent.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Thioamidation using Phosphorus Pentasulfide (P₄S₁₀) in Pyridine
This protocol outlines the thionation of an amide using P₄S₁₀ in pyridine.
Materials:
-
Primary amide (1.0 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.5 mmol, 0.5 equiv.)
-
Anhydrous pyridine (10 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amide and anhydrous pyridine.
-
Carefully add the phosphorus pentasulfide portion-wise to the stirring solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 115 °C) and stir.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Thioamidation Process
The following diagrams illustrate the general workflow for assessing functional group tolerance and the logical relationship in a typical thioamidation reaction.
Caption: Workflow for assessing the functional group tolerance of a thioamidation reagent.
Caption: Key components and their relationship in a typical thioamidation reaction.
Conclusion
The selection of an appropriate thioamidation reagent is paramount for the successful synthesis of complex molecules. While this compound remains a potential, yet under-documented, reagent, established methods utilizing Lawesson's Reagent and Phosphorus Pentasulfide offer predictable reactivity and well-characterized functional group tolerance. This guide provides a foundation for researchers to make informed decisions when planning the synthesis of thioamide-containing compounds, emphasizing the importance of considering the compatibility of the chosen reagent with the functionalities present in the starting material. Further systematic studies on the reactivity and scope of this compound are warranted to fully assess its utility in modern organic synthesis.
References
A Comparative Guide to Sulfur Transfer Reagents: Benchmarking N,N-Dimethylthioacetamide Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfur atom into organic molecules is a critical transformation in the synthesis of a diverse range of compounds, from active pharmaceutical ingredients to materials with unique properties. Thioamides, in particular, are of significant interest in medicinal chemistry as they serve as important bioisosteres of amides, often leading to improved pharmacological profiles. The choice of sulfur transfer reagent is paramount to the success of thionation reactions, influencing yield, reaction time, and substrate scope. This guide provides a comprehensive benchmark of N,N-Dimethylthioacetamide against other established and novel sulfur transfer reagents, offering supporting experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
Performance Comparison of Sulfur Transfer Reagents
The selection of an appropriate sulfur transfer reagent is a critical decision in the synthesis of thioamides. The following tables summarize the performance of this compound and its alternatives based on available experimental data. It is important to note that a direct head-to-head comparison across a wide range of identical substrates is not always available in the literature; therefore, the data presented here is a consolidation of reported yields and reaction conditions for representative transformations.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound (as a sulfur source) | Phenylacetonitrile | N,N-Dimethyl-2-phenylethanethioamide | CuI (catalyst), n-pentanal, DMF, 120 °C, 12 h | 85 | [1] |
| Lawesson's Reagent | N-Benzyl-2-pyrrolidinone | N-Benzyl-2-pyrrolidinethione | THF, rt, 30 min | 86 | [2] |
| Lawesson's Reagent | Phenylacetamide | Phenylthioacetamide | Toluene, 80 °C, 2 h | ~92 | [2] |
| Phosphorus Pentasulfide (P₄S₁₀) | Diacylketene thioacetals | Monothioacylketene thioacetals | P₄S₁₀–Et₃N, acetonitrile, -30 °C | 44 (of primary dealkylation product) | [3] |
| Fluorous Lawesson's Reagent | Amides, 1,4-diketones, etc. | Thioamides, thiophenes, etc. | Not specified | High yields | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of thionation reactions. Below are representative protocols for the use of this compound (in a copper-catalyzed reaction where DMF acts as the dimethylamine source and elemental sulfur could be conceptually replaced by a thioacetamide) and the widely used Lawesson's Reagent.
Protocol 1: Synthesis of N,N-Dimethylthioamides using a Copper-Catalyzed Reaction
This protocol is adapted from a method for the synthesis of N,N-dimethylthioamides from phenylacetonitriles, where DMF serves as the source of the dimethylamino group.[1]
Materials:
-
Substituted Phenylacetonitrile (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (3.0 mL)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
n-Pentanal (1.2 mmol)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To an anhydrous reaction vessel, add the substituted phenylacetonitrile (1.0 mmol), CuI (0.1 mmol), and DMF (3.0 mL).
-
Add n-pentanal (1.2 mmol) to the reaction mixture.
-
Stir the mixture at 120 °C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N-dimethylthioamide.
Protocol 2: General Procedure for Thionation using Lawesson's Reagent
This is a general protocol for the thionation of a carbonyl compound, such as an amide, using Lawesson's Reagent.[2]
Materials:
-
Carbonyl compound (e.g., amide) (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the carbonyl compound (1.0 mmol) in an anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere.
-
Add Lawesson's Reagent (0.5 mmol) to the solution. The stoichiometry may need to be optimized for different substrates.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 1-4 hours).
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove the phosphorus-containing byproducts.
Signaling Pathway and Mechanistic Diagrams
The thioamide moiety is a key feature in several biologically active molecules. The following diagrams illustrate the involvement of thioamides in important signaling pathways and the mechanism of action of a prominent thioamide-containing drug.
Caption: TGF-β signaling pathway and the inhibitory action of the thioamide A-83-01.[5]
Caption: Mechanism of action of the thioamide drug Ethionamide in Mycobacterium tuberculosis.[6][7][8]
Caption: General overview of the canonical NF-κB signaling pathway.
References
- 1. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thionation reactions of diacylketene thioacetals with the Lawesson reagent and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Thioamide for the Potent Inhibition of TGF-β Signaling | TCI EUROPE N.V. [tcichemicals.com]
- 6. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 7. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]
- 8. Ethionamide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of N,N-Dimethylthioacetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential, step-by-step procedures for the proper disposal of N,N-Dimethylthioacetamide.
Disclaimer: This document offers general guidance. It is imperative to consult the official Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) department is the primary authority for specific disposal protocols.
Immediate Safety and Logistical Information
Hazard Profile:
Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves such as nitrile or butyl rubber.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]
Storage and Handling for Disposal:
Proper interim storage of this compound waste is critical to maintain a safe laboratory environment.
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[6] Include the date when the first of waste was added.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[6] It is incompatible with strong oxidizing agents, aldehydes, peroxides, and strong acids.[4]
-
Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated area, away from sources of ignition.[3][4]
Quantitative Data Summary
For the related compound, N,N-Dimethylacetamide, the following exposure limits have been established and should be considered as a precautionary measure when handling this compound.
| Parameter | Value | Regulation/Source |
| Occupational Exposure Limit (8 hours) | 36 mg/m³ / 10 ppm | Commission Directive 2000/39/EC, EH40/2005[2] |
| Occupational Exposure Limit (15 minutes) | 72 mg/m³ / 20 ppm | Commission Directive 2000/39/EC, EH40/2005[2] |
| Notes | Skin absorption is a significant route of exposure. | Commission Directive 2000/39/EC[2] |
Procedural Guidance for Disposal
The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal company.
Experimental Protocol: Step-by-Step Disposal
-
Waste Collection:
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Provide the full chemical name and any other relevant information from the Safety Data Sheet.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area.[6]
-
Increase ventilation if it is safe to do so.[6]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.[6]
-
Mandatory Visualization:
The following diagram illustrates the workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
